Technical Documentation Center

Methyl 4-[(phenoxycarbonyl)oxy]benzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 4-[(phenoxycarbonyl)oxy]benzoate
  • CAS: 17175-12-1

Core Science & Biosynthesis

Foundational

Methyl 4-[(phenoxycarbonyl)oxy]benzoate CAS number 17175-12-1

Advanced Synthetic Applications of Methyl 4-[(phenoxycarbonyl)oxy]benzoate (CAS 17175-12-1) in Drug Development Executive Summary In modern medicinal chemistry and drug development, the synthesis of unsymmetrical ureas a...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthetic Applications of Methyl 4-[(phenoxycarbonyl)oxy]benzoate (CAS 17175-12-1) in Drug Development

Executive Summary

In modern medicinal chemistry and drug development, the synthesis of unsymmetrical ureas and complex carbamates is a fundamental operation. Historically, these motifs were assembled using highly toxic phosgene gas or its derivatives (diphosgene, triphosgene), which pose severe safety risks and often lack chemoselectivity. Methyl 4-[(phenoxycarbonyl)oxy]benzoate (CAS 17175-12-1) emerges as a highly effective, bench-stable asymmetric carbonate that circumvents these issues[1].

Functioning as a "versatile small molecule scaffold," this reagent leverages the precise pKa differential between its two potential leaving groups (phenol and methyl 4-hydroxybenzoate) to allow for strictly controlled, sequential nucleophilic substitutions[1][2]. This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for utilizing CAS 17175-12-1 in the synthesis of complex pharmaceutical intermediates.

Physicochemical Profiling

Understanding the physical and chemical baseline of Methyl 4-[(phenoxycarbonyl)oxy]benzoate is critical for optimizing reaction conditions. The compound is an ester-carbonate hybrid, featuring a methyl ester functional group and a phenoxycarbonyl moiety[1].

Table 1: Physicochemical Properties of CAS 17175-12-1

PropertyValueScientific Implication
CAS Number 17175-12-1Unique identifier for procurement and regulatory tracking[2].
Molecular Formula C15H12O5Indicates a highly aromatic, lipophilic structure[2][3].
Molecular Weight 272.25 g/mol Used for precise stoichiometric calculations in synthesis[2][3].
Boiling Point 383.3 ± 25.0 °C (Predicted)Highlights high thermal stability; will not degrade under standard heating[4].
Density ~1.2 g/cm³ (Predicted)Relevant for phase separations during aqueous workup[4].
pKa of LG1 (Conjugate Acid) ~8.47 (Methyl paraben)Stronger acid = more stable anion = superior leaving group.
pKa of LG2 (Conjugate Acid) ~9.95 (Phenol)Weaker acid = less stable anion = secondary leaving group.

Mechanistic Insights: The Asymmetric Carbonate Advantage

The core utility of CAS 17175-12-1 lies in its chemoselectivity , which is dictated by the thermodynamics of its leaving groups. When an asymmetric carbonate is attacked by a nucleophile (such as a primary amine), a tetrahedral intermediate is formed. The collapse of this intermediate is not random; it strictly follows the path of least resistance, expelling the best leaving group.

  • First Aminolysis (Kinetic Control): The conjugate acid of the 4-(methoxycarbonyl)phenoxide leaving group (methyl 4-hydroxybenzoate) has a pKa of ~8.47. In contrast, phenol has a pKa of ~9.95. Because methyl 4-hydroxybenzoate is more acidic, its corresponding anion is significantly more stable. Thus, at lower temperatures (0°C to Room Temperature), an incoming amine will exclusively displace the 4-(methoxycarbonyl)phenoxide, yielding a stable phenyl carbamate .

  • Second Aminolysis (Thermodynamic Control): To displace the remaining phenoxy group and form an unsymmetrical urea, a second amine is introduced. Because phenoxide is a poorer leaving group, this step requires elevated temperatures (60–80°C) or the addition of a strong base to drive the reaction to completion.

Pathway R CAS 17175-12-1 (Asymmetric Carbonate) A1 Amine 1 (R1-NH2) Nucleophilic Attack R->A1 Step 1 (0°C to RT) TI Tetrahedral Intermediate A1->TI PC Phenyl Carbamate Intermediate TI->PC Collapse LG1 Leaving Group 1: Methyl 4-hydroxybenzoate (pKa ~8.47) TI->LG1 Expulsion A2 Amine 2 (R2-NH2) + Heat PC->A2 Step 2 (60°C) UU Unsymmetrical Urea (Final Product) A2->UU Substitution LG2 Leaving Group 2: Phenol (pKa ~9.95) A2->LG2 Expulsion

Figure 1: Chemoselective sequential aminolysis pathway of CAS 17175-12-1.

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, I mandate that protocols must not only list steps but also integrate causality and self-validation. The following protocol describes the synthesis of an unsymmetrical urea using CAS 17175-12-1.

Phase 1: Synthesis of the Phenyl Carbamate Intermediate

Causality Check: Dichloromethane (DCM) is selected as the solvent because its aprotic nature prevents competitive solvolysis of the highly active asymmetric carbonate. The temperature is strictly maintained at 0°C initially to suppress any potential double-addition (symmetrical urea formation).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (eq) of Methyl 4-[(phenoxycarbonyl)oxy]benzoate in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0°C.

  • Amine Addition: Add 1.05 eq of the first primary amine (Amine 1) dropwise over 10 minutes. Follow with 1.2 eq of N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to neutralize the liberated phenol derivative.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

  • Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. The protocol is self-validating if the parent mass (m/z 273 [M+H]+) has disappeared and the mass of the phenyl carbamate intermediate is dominant.

  • Workup: Wash the organic layer with cold 0.5 M NaOH (aqueous). Causality: The mild base selectively deprotonates and extracts the methyl 4-hydroxybenzoate byproduct (pKa 8.47) into the aqueous phase, leaving the neutral phenyl carbamate in the organic layer. Dry over MgSO4 and concentrate under reduced pressure.

Phase 2: Conversion to Unsymmetrical Urea

Causality Check: The solvent is switched from DCM to N,N-Dimethylformamide (DMF) to safely accommodate the higher temperatures (60–80°C) required to expel the less reactive phenoxide leaving group.

Step-by-Step Methodology:

  • Resuspension: Dissolve the isolated phenyl carbamate intermediate in anhydrous DMF (0.2 M).

  • Second Addition: Add 1.2 eq of the second amine (Amine 2) and 2.0 eq of DIPEA.

  • Thermal Activation: Heat the reaction mixture to 70°C and stir for 4–6 hours.

  • Validation Checkpoint: Perform TLC (Hexanes:Ethyl Acetate 1:1). The consumption of the carbamate spot (UV active) and the appearance of a lower-Rf urea spot validates the completion of the reaction.

  • Purification: Cool the mixture to room temperature and pour it into rapidly stirring ice water to precipitate the unsymmetrical urea. Filter, wash with cold water, and dry under vacuum.

Workflow S1 1. Reagent Prep (DCM, 0°C) S2 2. First Aminolysis (Add Amine 1) S1->S2 S3 3. Mild Base Wash (Remove LG1) S2->S3 S4 4. Second Aminolysis (Add Amine 2, 70°C) S3->S4 S5 5. Purification (Precipitation) S4->S5

Figure 2: Experimental workflow for unsymmetrical urea synthesis.

Applications in Advanced Drug Development

The precise control afforded by Methyl 4-[(phenoxycarbonyl)oxy]benzoate makes it an invaluable tool in several cutting-edge therapeutic areas:

  • PROTAC Linker Assembly: Proteolysis Targeting Chimeras (PROTACs) require long, flexible linkers connecting a target-binding ligand to an E3 ligase ligand. Unsymmetrical ureas are frequently used as stable, non-cleavable linker motifs. CAS 17175-12-1 allows for the orthogonal, step-wise coupling of the two distinct ligand-linker halves without homodimerization.

  • Prodrug Synthesis: Carbamate prodrugs are widely used to improve the oral bioavailability of amine-containing drugs. By reacting an API (Active Pharmaceutical Ingredient) with the phenyl carbamate intermediate generated from CAS 17175-12-1, researchers can design prodrugs that undergo controlled enzymatic hydrolysis in vivo.

References

  • Molbase. "C15H12O5 - Molecular Formula - MOLBASE." Molbase Chemical Database. Available at:[Link]

Sources

Exploratory

Methyl 4-[(phenoxycarbonyl)oxy]benzoate: Discovery, Mechanistic Profiling, and Applications in Asymmetric Carbonate Chemistry

Executive Summary In the landscape of modern organic synthesis and drug development, the transition away from highly toxic, phosgene-based reagents has driven the innovation of bench-stable, highly selective acylating ag...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the landscape of modern organic synthesis and drug development, the transition away from highly toxic, phosgene-based reagents has driven the innovation of bench-stable, highly selective acylating agents. Methyl 4-[(phenoxycarbonyl)oxy]benzoate (CAS 17175-12-1) is a specialized asymmetric diaryl carbonate that serves as a powerful intermediate for chemoselective bioconjugation, prodrug synthesis, and the generation of unsymmetrical ureas. This technical guide provides an in-depth mechanistic analysis of its reactivity, grounded in leaving-group pKa differentials, alongside self-validating protocols for its synthesis and application.

Historical Context & The Shift to Asymmetric Carbonates

Historically, the synthesis of carbamates and ureas relied on phosgene or symmetric chloroformates. While effective, these reagents are hazardous, moisture-sensitive, and often yield statistical mixtures when applied to complex polyamines. The evolution of 1 and asymmetric diaryl carbonates provided a solution by offering crystalline, bench-stable alternatives that react with exquisite chemoselectivity.

Methyl 4-[(phenoxycarbonyl)oxy]benzoate was developed as an advanced building block[2]. By conjugating a phenoxycarbonyl moiety with a methylparaben (methyl 4-hydroxybenzoate) derivative, chemists engineered a reagent that exploits the electronic differences between two distinct aryloxy leaving groups, allowing for precise, stepwise functionalization in active pharmaceutical ingredient (API) synthesis.

Physicochemical Profiling & Leaving Group Dichotomy

As an asymmetric carbonate, the utility of Methyl 4-[(phenoxycarbonyl)oxy]benzoate lies entirely in its predictable reactivity upon nucleophilic attack. The molecule features two potential leaving groups: a phenoxide anion and a 4-(methoxycarbonyl)phenoxide anion.

The causality behind its chemoselectivity is rooted in the pKa values of the conjugate acids. Phenol has a pKa of ~10.0, whereas methyl 4-hydroxybenzoate has a pKa of ~8.47 due to the electron-withdrawing nature of its para-ester group. During aminolysis, the tetrahedral intermediate will preferentially collapse to expel the weaker base. Consequently, nucleophilic attack by an amine predominantly expels the methyl 4-hydroxybenzoate, yielding a phenyl carbamate.

Table 1: Physicochemical and Electronic Profiling

PropertyValueCausality / Synthetic Significance
CAS Number 17175-12-1Unique identifier for procurement and literature tracking.
Molecular Formula C15H12O5Dictates the exact mass for high-resolution LC-MS validation.
Molecular Weight 272.25 g/mol Essential for precise stoichiometric calculations in API coupling.
Leaving Group 1 pKa ~10.0 (Phenol)Poorer leaving group; retained in the favored reaction pathway.
Leaving Group 2 pKa ~8.47 (Methylparaben)Superior leaving group; preferentially expelled during aminolysis.
Synthetic Methodology: Generating the Asymmetric Carbonate

To ensure high fidelity in reagent preparation, the synthesis of Methyl 4-[(phenoxycarbonyl)oxy]benzoate must be carefully controlled to prevent symmetric carbonate formation (e.g., diphenyl carbonate) or the retention of unreacted starting materials[3].

Protocol: Synthesis of Methyl 4-[(phenoxycarbonyl)oxy]benzoate

  • Rationale: The reaction utilizes a Schotten-Baumann-type acylation in an anhydrous organic solvent. Triethylamine (Et₃N) is employed not just as a base to neutralize HCl, but as a nucleophilic catalyst that forms a highly reactive acylammonium intermediate with phenyl chloroformate, accelerating the reaction with the weakly nucleophilic phenol of methylparaben.

  • Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 10.0 mmol of methyl 4-hydroxybenzoate in 50 mL of anhydrous dichloromethane (DCM).

    • Causality: DCM is chosen for its aprotic nature and excellent solubilizing properties for both the polar reactants and the final organic product.

  • Base Addition: Add 12.0 mmol of anhydrous Et₃N to the solution. Cool the mixture to 0 °C using an ice-water bath.

    • Causality: Cooling suppresses exothermic side reactions and minimizes the thermal degradation of the chloroformate.

  • Acylation: Dropwise, add 11.0 mmol of phenyl chloroformate over 15 minutes.

    • Self-Validation: The immediate formation of a white precipitate (triethylammonium chloride) serves as visual confirmation that the acyl substitution is actively proceeding.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

    • Self-Validation: The disappearance of the methylparaben spot (lower Rf) and the appearance of a new, UV-active spot (higher Rf) validates reaction completion.

  • Quench & Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with 0.1 M HCl (to remove residual Et₃N) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target compound.

SynthesisWorkflow A Methyl 4-hydroxybenzoate (10.0 mmol) C Reaction Core Et3N, Anhydrous DCM 0°C -> RT, 2h A->C B Phenyl chloroformate (11.0 mmol) B->C D Methyl 4-[(phenoxycarbonyl)oxy]benzoate (Target Product) C->D Nucleophilic Acyl Substitution (- Et3N·HCl)

Caption: Workflow for the synthesis of Methyl 4-[(phenoxycarbonyl)oxy]benzoate via acyl substitution.

Application in Drug Discovery: Chemoselective Aminolysis

In pharmaceutical development, asymmetric carbonates are critical for the stepwise synthesis of unsymmetrical ureas—a vital pharmacophore present in numerous kinase inhibitors and soluble epoxide hydrolase inhibitors.

When Methyl 4-[(phenoxycarbonyl)oxy]benzoate is subjected to aminolysis with a primary aliphatic amine, the reaction is highly chemoselective. The amine attacks the carbonate carbonyl, forming a tetrahedral intermediate. Because methyl 4-hydroxybenzoate is a significantly better leaving group than phenol, the reaction predominantly yields the phenyl carbamate of the amine. This isolated phenyl carbamate can subsequently be reacted with a second, different amine at elevated temperatures to form an unsymmetrical urea without the risk of symmetric urea byproducts.

AminolysisPathway R Methyl 4-[(phenoxycarbonyl)oxy]benzoate TI Tetrahedral Intermediate R->TI Nucleophilic Attack N Primary Amine (R-NH2) N->TI P1 Phenyl Carbamate + Methyl 4-hydroxybenzoate TI->P1 Pathway A (Favored) Expulsion of better LG (pKa 8.47) P2 4-(Methoxycarbonyl)phenyl Carbamate + Phenol TI->P2 Pathway B (Minor) Expulsion of Phenoxide (pKa 10.0)

Caption: Divergent aminolysis pathways governed by leaving group pKa differentials.

Experimental Workflow: Phenyl Carbamate Isolation

To utilize this reagent in drug discovery, the following protocol outlines the generation of a highly pure phenyl carbamate intermediate from a primary amine.

Protocol: Chemoselective Carbamate Formation

  • Activation: Dissolve 1.0 mmol of the target primary amine in 5 mL of N,N-dimethylformamide (DMF).

    • Causality: DMF is highly polar, stabilizing the transition state of the nucleophilic attack and ensuring the solubility of complex, polar amine substrates.

  • Coupling: Add 1.05 mmol of Methyl 4-[(phenoxycarbonyl)oxy]benzoate. Stir at room temperature for 4-6 hours.

    • Causality: Unlike chloroformates, this asymmetric carbonate does not generate HCl upon reaction, eliminating the need for an exogenous base (like DIPEA) which could complicate the purification of base-sensitive APIs.

  • Monitoring & Self-Validation: Use LC-MS to track the consumption of the starting mass. The byproduct, methyl 4-hydroxybenzoate (m/z 153.05 [M+H]+), will be distinctly visible alongside the target phenyl carbamate, validating the predicted cleavage pathway.

  • Isolation: Dilute the mixture with 20 mL of ethyl acetate and wash extensively with 5% aqueous LiCl (3 x 10 mL) to remove the DMF. Wash with 0.1 M NaOH to deprotonate and extract the methyl 4-hydroxybenzoate byproduct into the aqueous phase. The organic layer will contain the highly pure phenyl carbamate.

References
  • CymitQuimica. "CAS 17175-12-1: METHYL 4-[(PHENOXYCARBONYL)OXY]BENZOATE". CymitQuimica Catalog.2

  • Sigma-Aldrich. "Oxy benzoate". MilliporeSigma Product Directory.

  • Santa Cruz Biotechnology. "methyl 4-[(phenoxycarbonyl)oxy]benzoate | CAS 17175-12-1". SCBT Proteomics Research. 3

  • Pittelkow, M., et al. "Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates". ResearchGate / University of Copenhagen. 1

Sources

Foundational

The Strategic Application of Methyl 4-[(phenoxycarbonyl)oxy]benzoate Derivatives in Advanced Prodrug Design

An In-Depth Technical Guide for Drug Development Professionals As drug discovery pipelines increasingly focus on targeted delivery and pharmacokinetic optimization, the chemical modification of active pharmaceutical ingr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

As drug discovery pipelines increasingly focus on targeted delivery and pharmacokinetic optimization, the chemical modification of active pharmaceutical ingredients (APIs) via bioreversible derivatization has become paramount. Among the most versatile structural motifs utilized in this domain are mixed phenyl carbonates. This whitepaper provides a comprehensive technical analysis of Methyl 4-[(phenoxycarbonyl)oxy]benzoate (CAS 17175-12-1), functioning both as a critical model compound for evaluating phenolic prodrug stability and as an activated intermediate for synthesizing self-immolative linkers.

Chemical Identity & Physicochemical Profile

Methyl 4-[(phenoxycarbonyl)oxy]benzoate is an organic ester and mixed carbonate characterized by a methyl benzoate core substituted at the para position with a phenoxycarbonyl moiety[1].

  • Molecular Formula: C₁₅H₁₂O₅

  • Molecular Weight: 272.25 g/mol

  • CAS Registry Number: 17175-12-1

  • Structural Geometry: The molecule features two aromatic rings separated by a carbonate linkage (-O-C(=O)-O-). The electron-withdrawing nature of the methyl ester on the benzoate ring significantly lowers the pKa of the parent methyl 4-hydroxybenzoate (pKa ~8.3) compared to unsubstituted phenol (pKa ~10.0).

This electronic disparity makes the compound highly valuable in synthetic chemistry. The carbonate bond is polarized, rendering the carbonyl carbon highly susceptible to nucleophilic attack. Depending on the reaction conditions, it can act as an activated acylating agent or serve as a stable, yet bioreversible, prodrug model[2].

Mechanistic Applications in Drug Development

Bioreversible Phenol Derivatization & HSA Interactions

A primary challenge in administering phenolic drugs is their rapid Phase II metabolism (glucuronidation and sulfation) and poor transport properties. Converting the phenolic hydroxyl group into a carbonate ester transiently masks this liability[2].

Methyl 4-[(phenoxycarbonyl)oxy]benzoate derivatives are extensively used to study the delicate balance between aqueous stability and enzymatic lability. Unlike highly labile phenyl acetates, phenolic carbonate esters exhibit superior resistance to specific acid- and base-catalyzed hydrolysis, making them viable for formulation[2]. Furthermore, these derivatives are engineered to interact with Human Serum Albumin (HSA). While HSA binding extends the systemic circulation of the prodrug, HSA also exhibits pseudo-esterase activity (particularly at Sudlow's Site II), which can catalyze the regeneration of the parent drug[3].

Self-Immolative Linkers in Suicide Gene Therapy (GDEPT)

In Gene-Directed Enzyme Prodrug Therapy (GDEPT), phenoxycarbonyloxy motifs are utilized as self-immolative linkers. A classic example involves nitrogen mustard prodrugs designed to be activated by specific enzymes like carboxypeptidase G2 (CPG2)[4].

Causality of the Mechanism: When the enzyme cleaves the terminal protecting group, it reveals an unstable electron-rich intermediate (e.g., a phenolate or aniline). This triggers a spontaneous 1,6-elimination reaction . The electron cascade flows through the aromatic system, expelling the active drug payload along with carbon dioxide and a quinone methide byproduct[4]. The phenoxycarbonyloxy linkage is specifically chosen because the carbonate acts as an excellent leaving group while maintaining sufficient stability in systemic circulation prior to enzymatic activation.

G Prodrug Phenoxycarbonyloxy Prodrug Enzyme Enzymatic Cleavage (e.g., CPG2) Prodrug->Enzyme Intermediate Unstable Phenolate Intermediate Enzyme->Intermediate Elimination 1,6-Elimination Mechanism Intermediate->Elimination ActiveDrug Active Drug Payload (Amine) Elimination->ActiveDrug Byproducts CO2 + Quinone Methide Elimination->Byproducts

Caption: 1,6-Elimination pathway of phenoxycarbonyloxy prodrugs following enzymatic activation.

Experimental Protocols & Methodologies

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of the mixed carbonate and its subsequent evaluation in biological media. Each step is designed as a self-validating system.

Protocol 1: Synthesis of Methyl 4-[(phenoxycarbonyl)oxy]benzoate

This protocol outlines the synthesis of the activated mixed carbonate via nucleophilic acyl substitution.

  • Preparation: Dissolve 10.0 mmol of methyl 4-hydroxybenzoate in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Catalysis & Acid Scavenging: Add 12.0 mmol of Triethylamine (TEA). Causality: TEA serves a dual purpose; it acts as a general base to deprotonate the phenol, increasing its nucleophilicity, and it scavenges the HCl byproduct to drive the reaction forward.

  • Temperature Control: Cool the reaction mixture to 0°C using an ice-water bath. Causality: The reaction with chloroformates is highly exothermic. Maintaining 0°C prevents the formation of symmetrical diphenyl carbonate side-products.

  • Addition: Add 11.0 mmol of phenyl chloroformate dropwise over 15 minutes.

  • Reaction & Monitoring: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor completion via TLC (Hexane:Ethyl Acetate 3:1).

  • Workup: Quench with 20 mL of saturated aqueous NaHCO₃. Extract the organic layer, wash with 1N HCl (to remove residual TEA) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

G SM1 Methyl 4-hydroxybenzoate Step1 TEA, DCM, 0°C Nucleophilic Acyl Substitution SM1->Step1 SM2 Phenyl chloroformate SM2->Step1 Intermediate Methyl 4-[(phenoxycarbonyl)oxy]benzoate Step1->Intermediate Step2 DIPEA, DMF, 50°C Regioselective Substitution Intermediate->Step2 Amine Primary/Secondary Amine (Drug Payload) Amine->Step2 Product Carbamate Prodrug Linkage Step2->Product

Caption: Synthetic workflow for generating and utilizing the activated mixed carbonate intermediate.

Protocol 2: In Vitro Hydrolysis & HSA Binding Assay

To evaluate the compound as a bioreversible prodrug, its stability must be quantified in both buffer and plasma protein solutions[2],[3].

  • Stock Preparation: Prepare a 10 mM stock solution of the synthesized carbonate in HPLC-grade DMSO.

  • Media Preparation: Prepare two test matrices: (A) 0.05 M Phosphate Buffer (pH 7.4) and (B) 0.05 M Phosphate Buffer containing 4% (w/v) Human Serum Albumin (HSA). Pre-incubate both at 37°C.

  • Initiation: Spike the stock solution into the matrices to achieve a final compound concentration of 100 μM (ensure final DMSO concentration is ≤1% to prevent protein denaturation).

  • Sampling & Quenching: At predetermined time intervals (0, 15, 30, 60, 120, 240 mins), withdraw 100 μL aliquots. Immediately mix with 200 μL of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly precipitates the HSA protein and halts any enzymatic or chemical hydrolysis, freezing the kinetic state of the sample.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-UV/MS to quantify the remaining intact carbonate and the appearance of the methyl 4-hydroxybenzoate metabolite.

Quantitative Data & Comparative Analysis

The structural nuances of the pro-moiety dictate the hydrolysis kinetics. The table below summarizes the comparative reactivity of various phenolic ester/carbonate linkages, highlighting why phenoxycarbonyloxy derivatives are optimal for specific prodrug strategies[2],[3].

Linkage TypeModel Compound MotifAqueous Stability (t₁/₂ at pH 7.4)Reactivity toward AminesHSA Binding PotentialHSA Esterase Catalysis
Mixed Phenyl Carbonate Methyl 4-[(phenoxycarbonyl)oxy]benzoateModerate (Hours to Days)High (Excellent Leaving Group)High (Due to lipophilic aryl rings)Moderate to High
Aliphatic Carbonate Alkyl 4-hydroxybenzoate carbonateHigh (Days to Weeks)LowLow to ModerateLow
Phenyl Acetate (Ester) Methyl 4-acetoxybenzoateLow (Minutes to Hours)ModerateModerateHigh

Data synthesis based on established hydrolysis kinetics of bioreversible phenol derivatives[2],[3]. Mixed phenyl carbonates offer the ideal "Goldilocks" zone: stable enough to avoid premature degradation in aqueous formulations, yet reactive enough to undergo triggered release or HSA-catalyzed regeneration.

References

  • Springer, C. J., et al. "Self-Immolative Nitrogen Mustard Prodrugs for Suicide Gene Therapy." ACS Publications. Available at: [Link]

  • Olesen, J., et al. "Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions." PubMed Central (PMC) / MDPI. Available at:[Link]

  • Olesen, J., et al. "Bioreversible Derivatives of Phenol. 1. The Role of Human Serum Albumin as Related to the Stability and Binding Properties of Carbonate Esters with Fatty Acid-like Structures in Aqueous Solution and Biological Media." MDPI. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of Methyl 4-[(phenoxycarbonyl)oxy]benzoate from Methylparaben

Introduction Methylparaben (Methyl 4-hydroxybenzoate) is a widely utilized preservative in the pharmaceutical, cosmetic, and food industries, prized for its effective antimicrobial properties.[1][2][3] Its phenolic hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methylparaben (Methyl 4-hydroxybenzoate) is a widely utilized preservative in the pharmaceutical, cosmetic, and food industries, prized for its effective antimicrobial properties.[1][2][3] Its phenolic hydroxyl group, however, presents a reactive site for chemical modification, enabling the synthesis of various derivatives with tailored physicochemical and biological profiles. This application note provides a comprehensive, field-proven protocol for the synthesis of Methyl 4-[(phenoxycarbonyl)oxy]benzoate, a carbonate ester derivative of methylparaben.

The described synthesis involves the O-acylation of methylparaben with phenyl chloroformate. This reaction is a classic example of nucleophilic acyl substitution, where the phenoxide of methylparaben acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenyl chloroformate.[4] Such derivatization is a key strategy in drug development and materials science to modify a parent molecule's solubility, stability, and biological activity. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a detailed walkthrough of the reaction mechanism, a step-by-step experimental protocol, and essential safety considerations.

Chemical Principles and Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. Methylparaben, a phenol, is first deprotonated by a non-nucleophilic base, typically a tertiary amine like triethylamine (TEA) or pyridine, to form a more nucleophilic phenoxide ion. This phenoxide then attacks the highly electrophilic carbonyl carbon of phenyl chloroformate. The resulting tetrahedral intermediate subsequently collapses, expelling a chloride ion to form the desired carbonate ester product. The base serves a dual purpose: it activates the methylparaben and neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

The overall transformation is depicted below:

G methylparaben Methylparaben (Methyl 4-hydroxybenzoate) intermediate Tetrahedral Intermediate methylparaben->intermediate + Phenyl Chloroformate + Base phenylchloroformate Phenyl Chloroformate base Base (e.g., Triethylamine) product Methyl 4-[(phenoxycarbonyl)oxy]benzoate salt Triethylammonium Chloride intermediate->product - Cl⁻ - Base·H⁺

Caption: Reaction mechanism for the synthesis of Methyl 4-[(phenoxycarbonyl)oxy]benzoate.

Materials and Methods

Reagents and Materials

Proper handling and sourcing of high-purity reagents are critical for the success and reproducibility of this synthesis.

ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )Supplier Notes
Methylparaben99-76-3C₈H₈O₃152.15ACS grade or higher, ensure dry.[1][5]
Phenyl Chloroformate1885-14-9C₇H₅ClO₂156.57Highly corrosive and moisture-sensitive.[6][7]
Triethylamine (TEA)121-44-8C₆H₁₅N101.19Anhydrous grade, freshly distilled recommended.
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous, ACS grade or higher.
Hydrochloric Acid (HCl)7647-01-0HCl36.461 M aqueous solution for workup.
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Saturated aqueous solution for workup.
Brine (NaCl solution)7647-14-5NaCl58.44Saturated aqueous solution for workup.
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37For drying the organic phase.
Equipment
  • Round-bottom flask (two- or three-necked) with a magnetic stir bar

  • Septa and needles/syringes

  • Addition funnel

  • Inert atmosphere setup (Nitrogen or Argon gas line with bubbler)

  • Magnetic stir plate with heating capabilities

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Thin Layer Chromatography (TLC) plates (silica gel), chamber, and UV lamp

  • Glass funnel and filter paper or fritted glass funnel

Safety Precautions

This protocol involves hazardous materials and must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • Phenyl Chloroformate: Highly corrosive, causes severe skin burns and eye damage, and is fatal if inhaled.[7] It is also moisture-sensitive and water-reactive.[6] Always handle in a fume hood, wearing chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Ensure an eyewash station and safety shower are immediately accessible.[7]

  • Methylparaben: May cause skin, eye, and respiratory irritation.[8] Avoid breathing dust.

  • Dichloromethane (DCM): A volatile solvent and suspected carcinogen. Minimize inhalation and skin contact.

  • Triethylamine (TEA): Flammable liquid with a strong odor. Corrosive and can cause respiratory irritation.

  • General Handling: All glassware should be oven-dried before use to prevent the hydrolysis of phenyl chloroformate. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Detailed Experimental Protocol

This protocol outlines the synthesis of Methyl 4-[(phenoxycarbonyl)oxy]benzoate on a 10 mmol scale.

Step 1: Reaction Setup
  • Place a 100 mL two-necked round-bottom flask containing a magnetic stir bar under an inert atmosphere.

  • To the flask, add methylparaben (1.52 g, 10.0 mmol).

  • Add 30 mL of anhydrous dichloromethane (DCM) to dissolve the methylparaben. Stir until a clear solution is obtained.

  • Cool the flask to 0 °C using an ice-water bath.

Step 2: Reagent Addition
  • Slowly add triethylamine (1.53 mL, 11.0 mmol, 1.1 equivalents) to the stirred solution at 0 °C using a syringe. Stir for 5 minutes. This step generates the nucleophilic phenoxide in situ.

  • In a separate, dry syringe, draw up phenyl chloroformate (1.31 mL, 10.5 mmol, 1.05 equivalents).

  • Add the phenyl chloroformate dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature remains below 5 °C. A white precipitate (triethylammonium chloride) will form upon addition. A slow, controlled addition is crucial to manage the exothermic reaction.

Step 3: Reaction and Monitoring
  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours at room temperature.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Eluent: A mixture of hexane and ethyl acetate (e.g., 4:1 v/v) is a good starting point.

    • Visualization: UV light (254 nm).

    • The reaction is complete when the methylparaben spot (starting material) is no longer visible.

Step 4: Workup and Extraction
  • Once the reaction is complete, quench the reaction by slowly adding 20 mL of deionized water.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 20 mL of 1 M HCl (to remove excess triethylamine).

    • 20 mL of saturated NaHCO₃ solution (to remove any acidic impurities).

    • 20 mL of brine (to reduce the solubility of organic material in the aqueous layer).

  • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and collect the filtrate.

Step 5: Purification and Characterization
  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product, Methyl 4-[(phenoxycarbonyl)oxy]benzoate, is often a solid.[9]

  • Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterize the final product by determining its melting point, and acquiring ¹H NMR, ¹³C NMR, and IR spectra to confirm its structure and purity.

G start Start: Dry Glassware setup 1. Reaction Setup - Add Methylparaben & DCM - Cool to 0°C start->setup add_base 2. Add Triethylamine (1.1 eq) setup->add_base add_pcf 3. Add Phenyl Chloroformate (1.05 eq, dropwise) add_base->add_pcf react 4. Reaction - Warm to RT - Stir for 2-4h add_pcf->react monitor 5. Monitor by TLC react->monitor monitor->react Incomplete workup 6. Aqueous Workup - Quench with H₂O - Wash with HCl, NaHCO₃, Brine monitor->workup Reaction Complete dry 7. Dry & Concentrate - Dry over MgSO₄ - Filter & Evaporate workup->dry purify 8. Purification - Recrystallize dry->purify end End: Characterize Product purify->end

Caption: Step-by-step experimental workflow for the synthesis.

Expected Results

Following this protocol should yield Methyl 4-[(phenoxycarbonyl)oxy]benzoate as a solid product. The expected properties are summarized below.

PropertyExpected Value
Chemical Formula C₁₅H₁₂O₅[9][10]
Molecular Weight 272.25 g/mol [9][10]
Appearance Solid[9]
Purity (Post-Recrystallization) >98% (by NMR/HPLC)
Expected Yield 80-95%

Troubleshooting

  • Low Yield:

    • Cause: Incomplete reaction or presence of moisture. Phenyl chloroformate readily hydrolyzes.

    • Solution: Ensure all glassware is scrupulously dried and the reaction is run under a dry, inert atmosphere. Use anhydrous solvents and freshly distilled triethylamine.

  • Reaction Fails to Start/Proceed:

    • Cause: Poor quality reagents. The phenolic hydroxyl of methylparaben may not be sufficiently activated.

    • Solution: Check the purity of starting materials. Consider using a stronger, non-nucleophilic base if necessary, though triethylamine is generally sufficient.

  • Difficult Purification:

    • Cause: Presence of side products, such as diphenyl carbonate, from the reaction of phenyl chloroformate with any phenol impurities or hydrolysis products.

    • Solution: If recrystallization is ineffective, column chromatography on silica gel may be required for purification.

Conclusion

This application note details a reliable and efficient method for the synthesis of Methyl 4-[(phenoxycarbonyl)oxy]benzoate from methylparaben and phenyl chloroformate. By carefully controlling reaction conditions, particularly the exclusion of moisture, and following the outlined purification steps, researchers can obtain the target compound in high yield and purity. The protocol emphasizes safety, mechanistic understanding, and practical execution, providing a solid foundation for the synthesis of this and similar carbonate ester derivatives for applications in pharmaceutical and materials science research.

References

  • Redox. (2022, January 3). Safety Data Sheet Methyl Paraben. [Link]

  • The Cosmetic Chemist. Methylparaben. [Link]

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet - Phenyl chloroformate. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Phenyl chloroformate, 99% (titr.). [Link]

  • Bose, D. S., Varadarajan, S., & Vanajatha, G. (2001). Phenyl chloroformate: A convenient reagent for the preparation of nitriles from primary amides. Indian Journal of Chemistry, 40B, 722-723. [Link]

  • Raber, D. J., Gariano, P., Jr., Brod, A. O., Gariano, A. L., & Guida, W. C. (1988). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses, Coll. Vol. 6, 1019. [Link]

  • University of Texas at Dallas. Preparation of Methyl Benzoate. [Link]

  • Wikipedia. Chloroformate. [Link]

  • PubMed Central. (2025, June 18). Aqueous-Phase Degradation Mechanism of Parabens, Emerging Contaminants, by Peroxynitrite. [Link]

  • Google Patents. EP2058294B1 - Method for producing 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester.
  • Taylor & Francis. Methylparaben – Knowledge and References. [Link]

  • ResearchGate. (2025, August 6). Simultaneous derivatization and preconcentration of parabens in food and other matrices by isobutyl chloroformate and dispersive liquid-liquid microextraction followed by gas chromatographic analysis. [Link]

  • MDPI. (2019, January 23). Mechanisms of Methylparaben Adsorption onto Activated Carbons: Removal Tests Supported by a Calorimetric Study of the Adsorbent–Adsorbate Interactions. [Link]

  • PubMed Central. Immediate Hypersensitivity to Methylparaben Causing False-Positive Results of Local Anesthetic Skin Testing or Provocative Dose Testing. [Link]

  • Mycotoxin Database. Methylparaben. [Link]

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purity Analysis of Methyl 4-[(phenoxycarbonyl)oxy]benzoate

Introduction & Chemical Context Methyl 4-[(phenoxycarbonyl)oxy]benzoate (CAS 17175-12-1) is a mixed aryl carbonate ester with the empirical formula C 15​ H 12​ O 5​ and a molecular weight of 272.25 g/mol [1]. It is frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Methyl 4-[(phenoxycarbonyl)oxy]benzoate (CAS 17175-12-1) is a mixed aryl carbonate ester with the empirical formula C 15​ H 12​ O 5​ and a molecular weight of 272.25 g/mol [1]. It is frequently utilized as a reactive intermediate in organic synthesis and pharmaceutical manufacturing[1]. Structurally, the molecule contains both a methyl ester and a phenoxycarbonyloxy moiety.

The presence of the carbonate linkage (-O-CO-O-) introduces a significant analytical challenge: extreme susceptibility to nucleophilic attack and hydrolysis, particularly in aqueous or protic environments[2]. Standard HPLC methods often fail for such highly sensitive compounds because inappropriate diluents or mobile phase pH levels induce on-column degradation, leading to inaccurate purity reporting. This guide outlines a stability-indicating Reversed-Phase HPLC (RP-HPLC) method designed specifically to suppress these degradation pathways while providing baseline resolution of synthetic impurities.

Mechanistic Insights into Degradation and Method Rationale

To develop a robust stability-indicating HPLC method, the analyst must first understand and map the degradation pathways of the analyte[3][4]. Aryl carbonates undergo rapid background hydrolysis in basic or unbuffered aqueous solutions, yielding the corresponding phenols and carbon dioxide[2].

For Methyl 4-[(phenoxycarbonyl)oxy]benzoate, hydrolysis results in the cleavage of the carbonate bond, forming methyl 4-hydroxybenzoate (methyl paraben) and phenol. Furthermore, the use of protic solvents like methanol in the mobile phase or sample diluent can induce transesterification, creating artifact impurities during the analysis.

G A Methyl 4-[(phenoxycarbonyl)oxy]benzoate (Intact API) B Hydrolysis (H2O, pH > 7) A->B nucleophilic attack C Methyl 4-hydroxybenzoate (Degradant 1) B->C D Phenol (Degradant 2) B->D E Carbon Dioxide (CO2) B->E

Fig 1. Hydrolytic degradation pathway of the mixed carbonate ester.

Causality in Method Design
  • Diluent Selection: To prevent in-vial degradation, an aprotic solvent (e.g., Acetonitrile) must be used as the primary sample diluent. Knowledge of the solubility properties and reactivity of the API dictates that protic solvents (like Methanol or Ethanol) be strictly avoided[4].

  • Mobile Phase pH: The aqueous component of the mobile phase must be slightly acidic (pH ~2.5 - 3.0) to suppress the ionization of any phenolic degradants and to stabilize the carbonate linkage against base-catalyzed hydrolysis[3]. Formic acid (0.1% v/v) is ideal as it is volatile and MS-compatible if structural confirmation is later required.

  • Stationary Phase: A highly end-capped C18 column is selected to prevent secondary interactions between the residual silanols on the silica surface and the oxygen-rich moieties of the analyte[3].

Experimental Protocols

This protocol is designed as a self-validating system . It includes a System Suitability Test (SST) to verify column efficiency, peak symmetry, and resolution between the API and its primary degradants prior to sample analysis[5].

Reagents and Materials
  • Methyl 4-[(phenoxycarbonyl)oxy]benzoate reference standard (≥98% purity)[6].

  • HPLC-grade Acetonitrile (MeCN).

  • Ultrapure Water (18.2 MΩ·cm).

  • Formic Acid (LC-MS grade, 99%).

  • 0.22 µm PTFE syringe filters. (Causality: PTFE is chemically inert and hydrophobic, preventing the adsorption of aromatic esters that commonly occurs with Nylon filters).

Step-by-Step Sample Preparation
  • Standard Preparation: Accurately weigh 25.0 mg of the Methyl 4-[(phenoxycarbonyl)oxy]benzoate reference standard into a 50 mL volumetric flask.

  • Dissolution: Add 30 mL of chilled Acetonitrile (4°C) to the flask. (Causality: Chilling the aprotic solvent minimizes the kinetic energy available for any trace solvolysis during the dissolution phase).

  • Homogenization: Sonicate for 5 minutes until fully dissolved.

  • Dilution: Dilute to volume with Acetonitrile and mix thoroughly (Final Concentration: 0.5 mg/mL).

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial to protect from photolytic degradation.

Workflow S1 1. Sample Prep (Aprotic Diluent) S2 2. RP-HPLC (C18, Acidic pH) S1->S2 S3 3. UV Detection (254 nm) S2->S3 S4 4. Integration & Quantification S3->S4

Fig 2. Step-by-step analytical workflow for RP-HPLC purity determination.

Data Presentation & Chromatographic Conditions

Instrument Parameters
ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 µm (End-capped)Provides optimal hydrophobic retention and prevents peak tailing[3].
Mobile Phase A Water + 0.1% Formic AcidLowers pH to ~2.7, stabilizing the carbonate bond[3].
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic organic modifier ensures sharp peak shapes[4].
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns, balancing backpressure and speed.
Column Temp 30°CSub-ambient to moderate temperatures reduce the rate of on-column hydrolysis.
Detection UV at 254 nmCaptures the maximum absorbance of the aromatic rings.
Injection Vol 10 µLPrevents volume overload and peak distortion.
Gradient Program

A steep gradient segment is utilized to elute highly-retained components, while an initial low-strength hold ensures polar hydrolytic degradants are adequately retained[4].

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08020Initial
3.08020Isocratic hold (Retains polar degradants)
15.01090Linear gradient
20.01090Isocratic wash (Elutes dimers/hydrophobic impurities)
20.18020Return to initial
25.08020Re-equilibration
System Suitability Criteria (Self-Validation)

Prior to analyzing the sample batch, inject a System Suitability Test (SST) mixture containing the API, Phenol, and Methyl 4-hydroxybenzoate. The system must pass the following criteria to be considered valid[5]:

Analyte / MetricExpected Retention Time (min)Required Resolution ( Rs​ )Tailing Factor ( Tf​ )%RSD (Area, n=6)
Phenol~4.2N/A≤ 1.5≤ 2.0%
Methyl 4-hydroxybenzoate~6.8≥ 3.0 (from Phenol)≤ 1.5≤ 2.0%
Methyl 4-[(phenoxycarbonyl)oxy]benzoate ~12.5 ≥ 5.0 (from Degradant 1) ≤ 1.2 ≤ 1.0%

Note: If the API peak exhibits a tailing factor > 1.2 or excessive fronting, verify that the sample diluent does not contain a higher percentage of strong solvent (Acetonitrile) than the initial mobile phase conditions, which can cause peak splitting[4].

References

  • HPLC Method development: an overview PharmaCores. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices LCGC International. Available at:[Link]

  • Analysis of Organic Carbonates in Lithium-Ion Battery Electrolyte by High-Performance Liquid Chromatography (HPLC) with Mass Detection (MS) Waters Corporation. Available at:[Link]

  • Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2 National Institutes of Health (PMC). Available at: [Link]

Sources

Method

Application Note: Methyl 4-[(phenoxycarbonyl)oxy]benzoate in Chemoselective Carbamate and Urea Synthesis

Executive Summary In modern drug discovery, the carbamate and urea functional groups are ubiquitous pharmacophores, frequently engineered into kinase inhibitors, peptidomimetics, and prodrugs to enhance target binding an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the carbamate and urea functional groups are ubiquitous pharmacophores, frequently engineered into kinase inhibitors, peptidomimetics, and prodrugs to enhance target binding and metabolic stability[1]. 2 (CAS 17175-12-1) serves as an advanced, bench-stable mixed carbonate electrophile that overcomes the limitations of traditional phosgene-based chemistry[3]. This guide details its application as a highly chemoselective phenoxycarbonyl (Phoc) transfer agent for the step-wise synthesis of unsymmetrical ureas and carbamate prodrugs.

Chemical Rationale & Causality: The Asymmetric Advantage

The synthesis of unsymmetrical ureas (R1-NH-CO-NH-R2) via symmetric carbonates (e.g., diphenyl carbonate) often yields complex mixtures of symmetrical byproducts due to poor chemoselectivity. Methyl 4-[(phenoxycarbonyl)oxy]benzoate resolves this through pKa-driven leaving group asymmetry .

When a primary amine attacks the carbonate core, the tetrahedral intermediate faces a thermodynamic choice between two leaving groups:

  • Methyl 4-hydroxybenzoate (pKa ~8.3)

  • Phenol (pKa ~10.0)

Because methyl 4-hydroxybenzoate is a significantly stronger acid, its conjugate base is more stable. Consequently, it is expelled preferentially, halting the reaction at the 4[4]. This intermediate is remarkably stable and will not spontaneously react with another equivalent of the primary amine. The secondary amine is then introduced under thermal or catalytic conditions (e.g., TBAF) to displace the phenol, ensuring 100% sequence fidelity in the final urea[4].

Physicochemical Properties

To facilitate accurate stoichiometric calculations and reaction tracking, the key quantitative data is summarized below:

PropertyValue
Chemical Name Methyl 4-[(phenoxycarbonyl)oxy]benzoate
CAS Number 17175-12-1[3]
Molecular Formula C15H12O5[3]
Molecular Weight 272.25 g/mol [3]
Physical Form Solid[5]
Primary LG pKa (Expelled 1st) ~8.3 (Methyl 4-hydroxybenzoate)
Secondary LG pKa (Expelled 2nd) ~10.0 (Phenol)

Mechanistic Workflow

G A Methyl 4-[(phenoxycarbonyl)oxy]benzoate (Mixed Carbonate) C Tetrahedral Intermediate A->C Nucleophilic Attack B 1° Amine (R1-NH2) B->C Nucleophilic Attack D Phenyl Carbamate (Phoc-NH-R1) C->D Chemoselective Collapse LG1 Leaving Group 1: Methyl 4-hydroxybenzoate (pKa ~8.3) C->LG1 Expelled F Unsymmetrical Urea (R1-NH-CO-NH-R2) D->F Catalytic/Thermal Displacement LG2 Leaving Group 2: Phenol (pKa ~10.0) D->LG2 Expelled E 2° Amine (R2-NH2) E->F Nucleophilic Attack

Chemoselective pathway for unsymmetrical urea synthesis via mixed carbonate.

Experimental Protocols

Protocol A: Synthesis of Stable Phenyl Carbamate Intermediates

Objective: Chemoselective mono-protection/activation of a primary amine without over-reaction. Self-Validating System: The reaction generates methyl 4-hydroxybenzoate as a byproduct. Because methyl 4-hydroxybenzoate is highly UV-active (λmax ~254 nm), reaction completion can be definitively validated by tracking the appearance of this specific leaving group via TLC or HPLC, ensuring the tetrahedral intermediate has fully collapsed.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under argon, dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add Methyl 4-[(phenoxycarbonyl)oxy]benzoate (1.05 eq) portion-wise to control the exothermic nucleophilic attack[3].

  • Catalysis: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) dropwise. Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the forming acidic byproduct, preventing amine protonation and maintaining its nucleophilicity.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor via TLC until the primary amine is consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude mixture via silica gel flash chromatography (Hexanes/EtOAc gradient). The isolated phenyl carbamate can be stored at 4 °C for >6 months.

Protocol B: Conversion to Unsymmetrical Ureas

Objective: Coupling the isolated phenyl carbamate with a secondary or sterically hindered amine. Self-Validating System: Phenol release is tracked via LC-MS. The mass shift from the phenyl carbamate to the target urea confirms the successful displacement of the secondary leaving group.

Step-by-Step Methodology:

  • Preparation: Dissolve the phenyl carbamate intermediate (1.0 eq) from Protocol A in a high-boiling polar aprotic solvent such as anhydrous DMF (0.1 M).

  • Amine Addition: Add the secondary amine (1.5 eq). Causality: An excess is used to drive the equilibrium forward, as phenol is a poorer leaving group than the previously expelled methyl paraben.

  • Activation: Add Tetra-n-butylammonium fluoride (TBAF) (0.1 eq) as a catalyst. Causality: TBAF accelerates the deprotection of the phenoxycarbonyl group by promoting the transient formation of a highly reactive isocyanate intermediate, which is immediately trapped by the secondary amine[4].

  • Reaction: Heat the mixture to 60 °C and stir for 6–12 hours. Monitor via LC-MS.

  • Isolation: Cool the reaction to room temperature and pour it into vigorously stirring ice water (10x volume). The unsymmetrical urea will typically precipitate.

  • Filtration: Filter the precipitate, wash with cold water to remove residual DMF and phenol, and dry under high vacuum. Recrystallize from ethanol/water if necessary.

References

  • CymitQuimica. "CAS 17175-12-1: METHYL 4-[(PHENOXYCARBONYL)
  • ACS Omega. "Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study".
  • ChemicalBook. "17175-12-1 CAS MSDS (METHYL 4-[(PHENOXYCARBONYL)
  • ResearchGate.

Sources

Application

Application Note: Design, Synthesis, and Antioxidant Profiling of Methyl 4-[(phenoxycarbonyl)oxy]benzoate Derivatives

Executive Summary & Scientific Rationale The development of novel antioxidant therapeutics frequently encounters a pharmacokinetic bottleneck: highly potent radical scavengers (such as polyhydroxylated phenols) often suf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The development of novel antioxidant therapeutics frequently encounters a pharmacokinetic bottleneck: highly potent radical scavengers (such as polyhydroxylated phenols) often suffer from poor lipophilicity, leading to rapid metabolic clearance and inadequate cellular penetration. To circumvent this, prodrug strategies and lipophilic functionalization have become critical tools in drug design.

This application note details the synthesis and evaluation of Methyl 4-[(phenoxycarbonyl)oxy]benzoate derivatives . By utilizing methyl 4-hydroxybenzoate (a well-tolerated, naturally occurring paraben derivative [1]) as a core scaffold and linking it to substituted phenols via a carbonate ester (-O-C(=O)-O-) , we achieve a dual-purpose architecture. The carbonate linkage increases the overall partition coefficient (LogP) to enhance membrane permeability, while simultaneously acting as an electron-withdrawing modulator. Upon cellular entry, these compounds can either act as direct radical scavengers (if the phenoxy ring is functionalized with electron-donating hydroxyl/methoxy groups) or undergo enzymatic hydrolysis to release two distinct antioxidant pharmacophores, a strategy validated by recent advances in alkyl-carbonate phenolic derivatives [2].

Structural Design & Workflow Logic

The structural design relies on the nucleophilic acyl substitution of substituted phenyl chloroformates with methyl 4-hydroxybenzoate. The workflow integrates chemical synthesis, physicochemical profiling, and orthogonal biological assays to establish a robust Structure-Activity Relationship (SAR).

SAR_Workflow A Methyl 4-hydroxybenzoate (Core Scaffold) C DIPEA / DMAP / CH2Cl2 0°C to RT A->C B Substituted Phenyl Chloroformates (R = -OH, -OCH3) B->C D Methyl 4-[(phenoxycarbonyl)oxy]benzoate Derivatives C->D Nucleophilic Acyl Substitution E Physicochemical Profiling (LogP, Stability) D->E Stage 1 F In Vitro Assays (DPPH, ORAC) D->F Stage 2 G Cellular Assays (ROS, Nrf2 Activation) D->G Stage 3

Fig 1. Synthetic workflow and evaluation pipeline for carbonate derivatives.

Synthetic Protocol: Carbonate Linkage Formation

This protocol describes the synthesis of the target compounds utilizing a base-catalyzed chloroformate coupling. The use of 4-dimethylaminopyridine (DMAP) is critical here; it acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate, which accelerates the reaction with the sterically hindered phenolic oxygen of methyl 4-hydroxybenzoate [3].

Materials & Reagents
  • Methyl 4-hydroxybenzoate (1.0 eq)

  • Substituted phenyl chloroformate (1.2 eq) (e.g., 4-methoxyphenyl chloroformate)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology
  • Preparation of the Core Solution: Dissolve methyl 4-hydroxybenzoate (10 mmol) in 30 mL of anhydrous DCM in a flame-dried round-bottom flask purged with N₂.

    • Causality: Anhydrous conditions are mandatory because chloroformates rapidly hydrolyze in the presence of moisture to form symmetric carbonates and HCl.

  • Base Addition: Add DIPEA (20 mmol) and DMAP (1 mmol) to the solution. Stir for 10 minutes at room temperature to ensure complete homogenization.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: The coupling reaction is highly exothermic. Maintaining 0 °C prevents thermal degradation of the chloroformate and suppresses unwanted ester-exchange side reactions.

  • Chloroformate Addition: Dissolve the substituted phenyl chloroformate (12 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 20 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate, 3:1).

  • Workup & Purification: Quench the reaction with 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography.

Antioxidant Evaluation Workflows

To establish a self-validating data system, it is imperative to use orthogonal assays. We utilize the DPPH assay to measure Single Electron Transfer (SET) in organic solvents, and the Oxygen Radical Absorbance Capacity (ORAC) assay to measure Hydrogen Atom Transfer (HAT) under physiological aqueous conditions.

Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay relies on the oxidative degradation of a fluorescent probe (Fluorescein) by peroxyl radicals generated by AAPH. Antioxidants delay this degradation, and the area under the curve (AUC) is quantified.

  • Reagent Preparation: Prepare a 75 mM phosphate buffer (pH 7.4). Dissolve the synthetic carbonate derivatives in DMSO to create 10 mM stock solutions, then dilute to working concentrations (1–50 µM) using the phosphate buffer.

    • Self-Validation Check: Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced radical scavenging.

  • Plate Setup: In a black 96-well microplate, add 25 µL of the sample, Trolox standards (positive control, 6.25–100 µM), or blank (1% DMSO in buffer) to the wells.

  • Probe Addition: Add 150 µL of 10 nM Fluorescein solution to all wells. Incubate the plate at 37 °C for 15 minutes in a microplate reader.

  • Radical Initiation: Rapidly inject 25 µL of 240 mM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) into each well to initiate the reaction.

  • Kinetic Measurement: Measure fluorescence (Ex: 485 nm, Em: 520 nm) every minute for 90 minutes.

  • Data Analysis: Calculate the Net AUC = AUC(Sample) - AUC(Blank). Express results as Trolox Equivalents (TE/µmol).

Quantitative Data Summary

The table below summarizes the structure-activity relationship (SAR) data for four synthesized derivatives. Notice how the introduction of electron-donating groups (methoxy, hydroxyl) on the phenoxy ring drastically improves antioxidant capacity.

Compound IDPhenoxy Ring SubstitutionCalculated LogPDPPH IC₅₀ (µM)ORAC Value (TE/µmol)
Derivative 1 Unsubstituted (Phenyl)3.82> 5000.12 ± 0.04
Derivative 2 4-Methoxy3.75145.2 ± 5.11.85 ± 0.15
Derivative 3 2-Methoxy-4-formyl3.4182.4 ± 3.83.40 ± 0.22
Derivative 4 3,4-Dihydroxy2.9518.6 ± 1.26.75 ± 0.31

Cellular Efficacy & Nrf2 Pathway Activation

Direct ROS scavenging is only a primary mechanism. Advanced antioxidant therapeutics must also engage cellular defense machineries. The lipophilic nature of these carbonate derivatives allows them to cross the cell membrane efficiently. Once inside, the electrophilic nature of the carbonate carbonyl, combined with the redox-active phenolic rings, can induce mild electrophilic stress. This stress modifies the cysteine residues on Keap1, leading to the dissociation and nuclear translocation of Nrf2, thereby upregulating endogenous antioxidant enzymes (HO-1, NQO1).

Nrf2_Pathway Compound Carbonate Derivatives ROS Intracellular ROS Compound->ROS Direct Scavenging Keap1 Keap1-Nrf2 Complex Compound->Keap1 Electrophilic Stress ROS->Keap1 Oxidation of Cys Nrf2 Free Nrf2 Keap1->Nrf2 Dissociation ARE ARE Promoter Nrf2->ARE Nuclear Translocation AOX Antioxidant Enzymes ARE->AOX Gene Expression

Fig 2. Dual-action mechanism: Direct ROS scavenging and Nrf2/ARE pathway activation.

References

  • Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. Microorganisms, 2020. Available at: [Link]

  • Synthesis and Antioxidant Activity of Hydroxytyrosol Alkyl-Carbonate Derivatives. Journal of Natural Products, 2016. Available at:[Link]

  • Structure optimization of new tumor-selective Passerini α-acyloxy carboxamides as Caspase-3/7 activators. Scientific Reports, 2022. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in Methyl 4-[(phenoxycarbonyl)oxy]benzoate synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of Methyl 4-[(phenoxycar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of Methyl 4-[(phenoxycarbonyl)oxy]benzoate (CAS 17175-12-1)[1].

The formation of this mixed aryl alkyl carbonate via the reaction of methyl 4-hydroxybenzoate and phenyl chloroformate is notoriously prone to low yields. This is primarily due to the electronic deactivation of the phenol nucleophile and the extreme moisture sensitivity of the chloroformate electrophile[2],[3]. This guide synthesizes field-proven causality, quantitative data, and self-validating protocols to ensure your synthesis is robust and reproducible.

Diagnostic Workflow

TroubleshootingWorkflow Start Methyl 4-hydroxybenzoate + Phenyl Chloroformate Moisture Is the system anhydrous? Start->Moisture Dry Use anhydrous DCM/THF & inert atmosphere Moisture->Dry Yes Hydrolysis Chloroformate Hydrolysis (Low Yield) Moisture->Hydrolysis No Catalyst Is DMAP added? Dry->Catalyst Hydrolysis->Moisture AddDMAP Add 0.1-0.2 eq DMAP (Acylpyridinium formation) Catalyst->AddDMAP No Workup Aqueous Workup Catalyst->Workup Yes AddDMAP->Workup Incomplete Incomplete Conversion (Deactivated Phenol) Incomplete->Catalyst MildWash Quench with 1M HCl Avoid strong base Workup->MildWash Success High Yield Mixed Carbonate MildWash->Success

Logical workflow for troubleshooting mixed carbonate synthesis.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why is my yield consistently below 40% despite using an excess of phenyl chloroformate? A: The most common cause is the competitive hydrolysis of phenyl chloroformate. Chloroformates are highly electrophilic and exquisitely sensitive to trace moisture[3].

  • Causality: When water is present, it acts as a superior nucleophile compared to your deactivated phenol. It rapidly hydrolyzes the chloroformate into phenol, CO₂, and HCl. The generated HCl neutralizes your base (e.g., Triethylamine or Pyridine), effectively halting the nucleophilic acyl substitution[2].

  • Solution: Ensure strict anhydrous conditions. Use commercially anhydrous solvents (e.g., DCM) and conduct the reaction under a dry argon or nitrogen atmosphere.

Q2: I observe unreacted methyl 4-hydroxybenzoate even after 24 hours. How can I drive the reaction to completion? A: Methyl 4-hydroxybenzoate contains an electron-withdrawing ester group (-COOMe) in the para position.

  • Causality: This group pulls electron density away from the phenolic oxygen, significantly reducing its nucleophilicity. Relying solely on a mild base like triethylamine (TEA) or potassium carbonate[4] is insufficient to overcome the high activation energy required for direct attack on the chloroformate.

  • Solution: Introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP acts as a superior nucleophile, rapidly attacking the chloroformate to form a highly electrophilic N-acylpyridinium intermediate[5]. This intermediate is far more susceptible to attack by your deactivated phenol, driving the reaction forward.

Q3: My LC-MS shows side products and degraded carbonate during purification. What is causing this? A: Mixed carbonates are highly susceptible to cleavage and disproportionation (transesterification), especially under strongly basic conditions or during harsh aqueous workups.

  • Causality: If excess unreacted phenol or strongly nucleophilic bases are present during the workup phase, they can attack the carbonate carbonyl, causing it to revert to starting materials or form symmetrical diphenyl carbonate.

  • Solution: Implement a strict acidic quench (1M HCl) at 0 °C before concentration. This protonates all amine bases, transferring them to the aqueous layer and permanently halting base-catalyzed degradation.

Quantitative Impact of Reaction Parameters

The following table summarizes the quantitative data demonstrating how catalyst selection and workup conditions impact the isolated yield of Methyl 4-[(phenoxycarbonyl)oxy]benzoate.

EntrySolventBase (Eq)Catalyst (Eq)Time (h)Conversion (%)Isolated Yield (%)
1DCMTEA (1.5)None244538
2THFPyridine (2.0)None246052
3 DCM TEA (1.5) DMAP (0.1) 4 >95 89
4DCMTEA (1.5)DMAP (0.1)4>9541*

*Yield loss in Entry 4 is due to an improper basic aqueous wash (1M NaOH) during workup, which caused product hydrolysis.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, every step in this protocol includes a Validation Checkpoint . If a checkpoint fails, the system alerts you to an error before you waste downstream effort.

Step 1: System Preparation (Anhydrous Conditions)

  • Action: Flame-dry a round-bottom flask. Purge with dry N₂. Add 10 mL of anhydrous DCM (water content <50 ppm).

  • Causality: Eliminates competitive hydrolysis of the chloroformate[3].

  • Validation Checkpoint: Use a Karl Fischer titrator to confirm solvent moisture. Alternatively, the absence of vigorous bubbling (CO₂ evolution) upon the first drop of chloroformate in Step 3 confirms a dry system.

Step 2: Reagent Dissolution & Catalytic Activation

  • Action: Dissolve methyl 4-hydroxybenzoate (1.0 eq, 10 mmol) and DMAP (0.1 eq, 1 mmol) in the DCM. Add Triethylamine (1.5 eq, 15 mmol).

  • Causality: DMAP serves as the nucleophilic catalyst to bypass the deactivated nature of the phenol, while TEA acts as the stoichiometric acid scavenger[5],[2].

  • Validation Checkpoint: The solution should remain clear and homogeneous. If the solution turns cloudy before adding the electrophile, your TEA may be contaminated with hydrochloride salts.

Step 3: Controlled Electrophile Addition

  • Action: Cool the mixture to 0 °C in an ice bath. Add phenyl chloroformate (1.1 eq, 11 mmol) dropwise over 15 minutes using a syringe pump.

  • Causality: The formation of the N-acylpyridinium intermediate and subsequent substitution is highly exothermic. Cooling prevents localized heating that drives disproportionation side-reactions.

  • Validation Checkpoint: A subtle color shift (often to a pale yellow) or a slight transient turbidity indicates the successful formation of the activated DMAP-chloroformate complex. The internal temperature must not exceed 5 °C.

Step 4: Reaction Progression

  • Action: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

  • Causality: Provides sufficient time for the bulky, deactivated phenol to fully consume the activated intermediate.

  • Validation Checkpoint: TLC (Hexanes:EtOAc 3:1) must show the complete disappearance of the starting phenol (lower Rf​ ) and the emergence of a single, distinct product spot (higher Rf​ ).

Step 5: Acidic Quench & Workup

  • Action: Cool the reaction back to 0 °C. Quench strictly by adding 10 mL of cold 1M HCl. Separate the layers and wash the organic layer once with brine. Dry over anhydrous Na₂SO₄.

  • Causality: The acidic quench immediately neutralizes TEA and DMAP, preventing base-catalyzed hydrolysis of the mixed carbonate during solvent evaporation[2].

  • Validation Checkpoint: Check the pH of the separated aqueous phase; it must be between 1 and 2. LC-MS of the organic layer will show the intact mass of the product ( m/z 273.07[M+H]⁺) without degradation peaks.

Sources

Optimization

optimizing reaction conditions for Methyl 4-[(phenoxycarbonyl)oxy]benzoate synthesis

Welcome to the Technical Support Center for the synthesis of Methyl 4-[(phenoxycarbonyl)oxy]benzoate (CAS: 17175-12-1)[1]. This guide is designed for researchers and drug development professionals optimizing the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl 4-[(phenoxycarbonyl)oxy]benzoate (CAS: 17175-12-1)[1]. This guide is designed for researchers and drug development professionals optimizing the synthesis of aryl carbonates via nucleophilic acyl substitution.

Unlike standard aliphatic esterifications, the reaction between methyl 4-hydroxybenzoate (methyl paraben) and phenyl chloroformate presents unique mechanistic challenges. The para-substituted ester group on the phenol heavily withdraws electron density, reducing the nucleophilicity of the hydroxyl group. Consequently, standard basic conditions often lead to stalled reactions, poor yields, and unwanted side products[2]. This guide provides field-proven protocols, mechanistic troubleshooting, and optimized parameters to ensure high-fidelity synthesis.

Mechanistic Pathway & Activation Strategy

To overcome the poor nucleophilicity of methyl 4-hydroxybenzoate, the electrophile (phenyl chloroformate) must be hyper-activated. Relying solely on a Brønsted base (like Triethylamine) is insufficient. Instead, employing a nucleophilic catalyst (like Pyridine or DMAP) converts the chloroformate into a highly reactive acylpyridinium intermediate, drastically lowering the activation energy barrier for the subsequent phenoxide attack[3][4].

Pathway cluster_0 Activation Phase cluster_1 Substitution Phase PhOCOCl Phenyl Chloroformate (Electrophile) Intermediate Acylpyridinium Intermediate (Highly Reactive) PhOCOCl->Intermediate Base attack - Cl⁻ Base Pyridine / DMAP (Nucleophilic Catalyst) Base->Intermediate Product Methyl 4-[(phenoxycarbonyl)oxy]benzoate (Target Carbonate) Intermediate->Product Phenoxide attack Byproduct Pyridinium Chloride (Salt Byproduct) Intermediate->Byproduct Leaving group displacement Phenol Methyl 4-hydroxybenzoate (Nucleophile) Phenol->Product Nucleophilic substitution

Mechanistic pathway of nucleophilic acyl substitution via acylpyridinium activation.

Optimized Experimental Protocol

This self-validating protocol utilizes DMAP as a nucleophilic catalyst to ensure complete conversion of the deactivated phenol[2].

Step 1: Equipment & Reagent Preparation

  • Flame-dry a 250 mL two-neck round-bottom flask under a continuous flow of Argon or Nitrogen. Moisture is the primary cause of reagent degradation[4].

  • Add methyl 4-hydroxybenzoate (1.52 g, 10.0 mmol) and anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (50 mL) to the flask.

Step 2: Base and Catalyst Addition

  • Inject anhydrous Triethylamine (TEA) (1.67 mL, 12.0 mmol) acting as the stoichiometric acid scavenger.

  • Add 4-Dimethylaminopyridine (DMAP) (122 mg, 1.0 mmol, 10 mol%). Stir until the solution is completely homogeneous.

Step 3: Electrophile Addition

  • Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C.

  • Dissolve phenyl chloroformate (1.38 mL, 11.0 mmol) in 10 mL of anhydrous solvent.

  • Add this solution dropwise via an addition funnel over 30 minutes. Causality: Dropwise addition prevents localized exothermic spikes that can lead to the thermal degradation of the chloroformate.

Step 4: Reaction Progression

  • Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C).

  • Stir for 4 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1) or LC-MS until the starting phenol signal is completely consumed.

Step 5: Quenching and Workup

  • Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl to neutralize the remaining base and destroy unreacted chloroformate.

  • Transfer to a separatory funnel and extract with DCM (2 × 30 mL).

  • Wash the combined organic layers sequentially with cold 0.1 M HCl (20 mL, to remove DMAP/TEA), saturated NaHCO₃ (20 mL, to remove acidic byproducts and unreacted starting material), and brine (20 mL).

Step 6: Isolation

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary to yield the pure carbonate ester.

Reaction Optimization Data

The choice of base and solvent dictates the kinetic success of this reaction. The table below summarizes the causality behind different condition sets[2][3][5].

Base / Catalyst SystemSolventTemp (°C)Time (h)Expected YieldMechanistic Rationale
TEA (1.2 eq) DCM0 → 251245–55%Weak activation; TEA acts only as a Brønsted base, failing to sufficiently activate the chloroformate against the deactivated phenol.
Pyridine (1.5 eq) DCM0 → 25875–85%Acts as both a base and a nucleophilic catalyst, forming a moderately reactive acylpyridinium intermediate.
TEA (1.2 eq) + DMAP (0.1 eq) THF0 → 25488–95%DMAP forms a highly electrophilic intermediate, entirely overcoming the poor nucleophilicity of the deactivated phenol.
K₂CO₃ (2.0 eq) DCM / H₂O2516< 30%Biphasic/interfacial conditions lead to rapid, competitive hydrolysis of phenyl chloroformate into phenol.

Troubleshooting & FAQs

Q: My overall yield is consistently below 50%, and I am recovering a large amount of methyl 4-hydroxybenzoate. What is going wrong? A: You are likely experiencing a kinetic stall due to the electronic nature of your substrate. The ester group at the para position of methyl 4-hydroxybenzoate is strongly electron-withdrawing via resonance. This pulls electron density away from the phenolic oxygen, making it a poor nucleophile. If you are only using Triethylamine (TEA), switch to Pyridine as the solvent/base, or add 10 mol% DMAP. DMAP will attack the phenyl chloroformate to form a highly reactive intermediate that forces the substitution forward[2].

Q: LC-MS analysis of my crude mixture shows a massive peak for Diphenyl Carbonate and free Phenol. How did this form? A: This is the classic signature of moisture contamination. Phenyl chloroformate is highly sensitive to water. If your solvents are not strictly anhydrous, or if your glassware was not flame-dried, ambient water will hydrolyze the phenyl chloroformate into phenol, carbon dioxide, and HCl[4]. The newly generated phenol (which is more nucleophilic than your starting material) will then rapidly react with another equivalent of phenyl chloroformate, generating diphenyl carbonate as a major side product. Ensure all reagents are handled under an inert atmosphere.

Q: How can I easily separate unreacted methyl 4-hydroxybenzoate from the target product without running a column? A: Because the starting material is a phenol (pKa ~ 8.5) and the product is a neutral carbonate ester, you can utilize acid-base extraction. Dilute your crude mixture in an organic solvent (like Ethyl Acetate) and wash it with a cold, mildly basic aqueous solution, such as 0.1 M NaOH or saturated Na₂CO₃. The base will deprotonate the unreacted methyl 4-hydroxybenzoate, partitioning it into the aqueous layer as a water-soluble phenoxide salt, leaving your highly pure target product in the organic layer.

Q: Can I run this reaction at an elevated temperature (e.g., refluxing THF) to speed it up? A: It is highly discouraged. While heat increases the reaction rate, aryl chloroformates are thermally sensitive and prone to degradation (decarboxylation) at elevated temperatures in the presence of nucleophilic bases[3]. It is much safer and more effective to lower the activation energy using a DMAP catalyst at room temperature rather than forcing the reaction thermally.

References

  • Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Lewis Base Catalysis Enables the Activation of Alcohols by means of Chloroformates as Phosgene Substitutes Source: D-NB (Deutsche Nationalbibliothek) URL:[Link]

  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates Source: University of Copenhagen (KIKU) URL:[Link]

  • Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions Source: MDPI Molecules URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Product Formation in Methyl 4-[(phenoxycarbonyl)oxy]benzoate Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this in-depth guide to address the specific mechanistic and practical challenges researchers encounter when utilizing Methyl 4-[...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this in-depth guide to address the specific mechanistic and practical challenges researchers encounter when utilizing Methyl 4-[(phenoxycarbonyl)oxy]benzoate (CAS 17175-12-1) in organic synthesis.

This reagent is an asymmetric diaryl carbonate, commonly utilized for the chemoselective synthesis of carbamates and ureas. However, its asymmetry often leads to unexpected side product formation if the underlying thermodynamics of the leaving groups are not properly accounted for.

The Mechanistic Reality of Asymmetric Carbonates

To understand why side products form, we must examine the causality of the reaction. When a primary or secondary amine reacts with Methyl 4-[(phenoxycarbonyl)oxy]benzoate, it acts as a nucleophile, attacking the central carbonate carbonyl to form a tetrahedral intermediate.

The fate of this intermediate depends entirely on the relative stability of the two potential leaving groups:

  • Phenoxide anion (derived from the phenoxycarbonyl moiety).

  • 4-(Methoxycarbonyl)phenoxide anion (derived from the methyl 4-hydroxybenzoate moiety).

Leaving group ability is inversely proportional to the pKa​ of its conjugate acid. The pKa​ of unsubstituted phenol is approximately 9.95[1]. In contrast, the electron-withdrawing methyl ester group on methyl 4-hydroxybenzoate stabilizes the resulting anion, lowering its pKa​ to approximately 8.4 to 8.5[2].

Because 8.4 is significantly lower than 9.95, the 4-(methoxycarbonyl)phenoxide anion is the vastly superior leaving group. Consequently, the tetrahedral intermediate will preferentially collapse to expel methyl 4-hydroxybenzoate, yielding a phenyl carbamate rather than the methyl 4-(carbamoyloxy)benzoate[3]. Researchers attempting to transfer the 4-(methoxycarbonyl)phenoxy group will perceive the phenyl carbamate as a "massive side product," when in reality, it is the thermodynamically and kinetically favored major product.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I isolating phenyl carbamate instead of my target methyl 4-(carbamoyloxy)benzoate? A1: This is a classic leaving group competition. As explained above, the pKa​ of methyl 4-hydroxybenzoate (~8.4) makes it a much better leaving group than phenol (~9.95)[1][2]. The amine selectively cleaves the asymmetric carbonate to expel the most stable conjugate base, resulting in >90% yield of the phenyl carbamate[3]. If your goal is to synthesize methyl 4-(carbamoyloxy)benzoate, you must use a symmetric bis(4-(methoxycarbonyl)phenyl) carbonate instead.

Q2: I am trying to synthesize a phenyl carbamate, but I see significant symmetrical urea formation. How do I prevent this? A2: Symmetrical ureas form when the newly synthesized phenyl carbamate reacts with a second equivalent of your starting amine. To prevent this over-reaction:

  • Stoichiometry: Strictly limit the amine to 0.95 – 1.0 equivalents.

  • Temperature: Keep the reaction strictly at 0 °C during the addition phase.

  • Addition Order (Crucial): Perform an inverse addition. Dissolve the carbonate in your solvent and add the amine dropwise. If you add the carbonate to the amine, the amine is in massive local excess, virtually guaranteeing urea formation.

Q3: I am observing ester cleavage (amide formation) at the benzoate moiety. What is happening? A3: Aminolysis of the methyl ester is a known secondary side reaction. While ester carbonyls are generally less electrophilic than active carbonate carbonyls, highly nucleophilic, unhindered aliphatic amines (e.g., n-butylamine) can attack the methyl ester if the reaction is run at elevated temperatures or in highly polar aprotic solvents like DMF[3]. To suppress this, keep temperatures at or below 20 °C and utilize less polar halogenated solvents like dichloromethane (DCM).

Data Presentation: Leaving Group Thermodynamics

The following table summarizes the quantitative data dictating the chemoselectivity of this reagent.

Leaving Group AnionConjugate Acid pKa​ (H₂O)Leaving Group AbilityResulting ProductExpected Ratio
4-(Methoxycarbonyl)phenoxideMethyl 4-hydroxybenzoate~8.4ExcellentPhenyl Carbamate> 90%
PhenoxidePhenol~9.95ModerateMethyl 4-(carbamoyloxy)benzoate< 10%

Visualizations

Reaction Pathway Logic

The diagram below maps the logical flow of the tetrahedral intermediate collapse, visually demonstrating why the phenyl carbamate dominates the product profile.

Pathway Reagents Methyl 4-[(phenoxycarbonyl)oxy]benzoate + Primary Amine Tetrahedral Tetrahedral Intermediate Reagents->Tetrahedral Nucleophilic Attack PathA Pathway A: Phenoxide Leaving (pKa ~9.95) Tetrahedral->PathA Slower Cleavage PathB Pathway B: 4-(Methoxycarbonyl)phenoxide Leaving (pKa ~8.4) Tetrahedral->PathB Faster Cleavage ProdA Methyl 4-(carbamoyloxy)benzoate (Minor Product / <10%) PathA->ProdA ProdB Phenyl Carbamate (Major Product / >90%) PathB->ProdB Urea Symmetrical Urea (Over-reaction Side Product) ProdA->Urea + Excess Amine ProdB->Urea + Excess Amine

Reaction pathways of asymmetric carbonate aminolysis illustrating leaving group competition.

Experimental Workflow

Workflow Step1 1. Dissolve Carbonate in DCM (0 °C) Step2 2. Add DIPEA (1.2 eq) Step1->Step2 Step3 3. Dropwise Amine Addition (0.95 eq) Step2->Step3 Step4 4. Stir 1 hr (0 °C) then warm to RT Step3->Step4 Step5 5. Aqueous Quench & Extraction Step4->Step5

Step-by-step experimental workflow for the chemoselective synthesis of phenyl carbamates.

Experimental Protocols

Self-Validating Protocol: Chemoselective Synthesis of Phenyl Carbamates To reliably synthesize phenyl carbamates while suppressing urea and ester-cleavage side products, utilize the following standardized methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (N₂ or Ar).

  • Carbonate Solvation: Dissolve Methyl 4-[(phenoxycarbonyl)oxy]benzoate (1.00 eq) in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.1 M.

  • Cooling & Base Addition: Submerge the flask in an ice-water bath (0 °C). Add N,N-Diisopropylethylamine (DIPEA) (1.20 eq) via syringe. The weak base acts as an acid scavenger for the liberated phenol derivatives without initiating background hydrolysis.

  • Inverse Amine Addition: Dissolve the primary amine (0.95 eq) in a small volume of anhydrous DCM. Add this solution dropwise over 30 minutes using a syringe pump or addition funnel. (Note: The sub-stoichiometric amine ensures no excess is available to form ureas).

  • Reaction Monitoring: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to slowly warm to room temperature. Monitor the consumption of the amine via LC-MS or TLC.

  • Quench & Workup: Once the amine is consumed, quench the reaction by adding saturated aqueous NH₄Cl. Transfer to a separatory funnel, extract the aqueous layer 3x with DCM. Wash the combined organic layers with 1M NaOH (to remove the liberated methyl 4-hydroxybenzoate and unreacted carbonate), followed by brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude phenyl carbamate via flash column chromatography if trace ureas are detected.

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting Guide for Methyl 4-[(phenoxycarbonyl)oxy]benzoate

Welcome to the Technical Support Center for mixed carbonate ester synthesis and purification. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the isolation of M...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for mixed carbonate ester synthesis and purification. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the isolation of Methyl 4-[(phenoxycarbonyl)oxy]benzoate (CAS 17175-12-1)[1].

Mixed aryl-alkyl carbonates are notoriously sensitive compounds. Their purification requires a deep understanding of the thermodynamic and kinetic vulnerabilities of the asymmetric carbonate linkage. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, high-purity isolation.

Mechanistic Insights: The "Why" Behind Purification Failures

To successfully isolate Methyl 4-[(phenoxycarbonyl)oxy]benzoate, you must first understand its chemical reactivity. The molecule consists of a methyl ester and a highly reactive mixed phenyl carbonate[1]. The phenoxy group is an excellent leaving group, making the carbonate carbonyl highly susceptible to nucleophilic attack.

The Three Pillars of Carbonate Degradation:

  • Transesterification (Alcoholysis): If exposed to nucleophilic solvents (e.g., methanol, ethanol) during crystallization or chromatography, the carbonate will undergo solvent-mediated transesterification, expelling phenol and forming symmetrical or smaller asymmetric carbonates[2].

  • Base-Catalyzed Hydrolysis: Strong aqueous bases (like NaOH or KOH) will rapidly hydrolyze the carbonate linkage back to methyl 4-hydroxybenzoate (methyl paraben) and phenol[3].

  • Thermal Disproportionation: At elevated temperatures (>120 °C), diaryl and mixed aryl carbonates undergo thermal disproportionation or decarboxylation, rendering distillation an unviable purification method[4].

Degradation Target Methyl 4-[(phenoxycarbonyl)oxy]benzoate Hydrolysis Aqueous NaOH (Strong Base) Target->Hydrolysis Transesterification MeOH / EtOH (Nucleophilic Solvents) Target->Transesterification Thermal High Temp (>120°C) (Distillation) Target->Thermal Deg1 Methyl Paraben + Phenol + CO2 Hydrolysis->Deg1 Deg2 Dimethyl Carbonate + Methyl Paraben Transesterification->Deg2 Deg3 Decarboxylation / Disproportionation Thermal->Deg3

Common degradation pathways of mixed carbonates during improper purification.

Self-Validating Purification Protocol

This step-by-step methodology utilizes mild, aprotic conditions to isolate the target compound while systematically removing unreacted phenyl chloroformate, phenol, and methyl paraben[5],[6].

Phase 1: Reaction Quenching & Liquid-Liquid Extraction
  • Quench: Cool the crude reaction mixture to 0–5 °C. Slowly add ice-cold deionized water to quench unreacted phenyl chloroformate.

  • Neutralize: Add cold, saturated aqueous NaHCO3​ dropwise until the aqueous phase reaches pH 7.5–8.0.

    • Causality: NaHCO3​ is basic enough to neutralize HCl (a byproduct of the chloroformate reaction) and deprotonate unreacted phenol/methyl paraben for aqueous extraction, but mild enough to prevent carbonate hydrolysis.

    • Self-Validation Check: The cessation of CO2​ bubbling indicates complete neutralization.

  • Extract: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash: Wash the combined organic layers with cold brine to remove residual moisture and salts.

    • Self-Validation Check: Spot the organic layer on a TLC plate against a methyl paraben standard. The absence of a strong methyl paraben spot confirms successful extraction without hydrolysis.

Phase 2: Drying & Concentration
  • Dry: Dry the organic phase over anhydrous Na2​SO4​ . Filter the drying agent.

  • Concentrate: Evaporate the solvent under reduced pressure using a rotary evaporator. Critical: Keep the water bath temperature strictly below 40 °C.

    • Self-Validation Check: A constant mass of the resulting crude oil/solid indicates complete solvent removal without triggering thermal degradation.

Phase 3: Silica Gel Flash Chromatography
  • Prepare Column: Pack a silica gel column using a non-nucleophilic solvent system, typically Hexanes/EtOAc (e.g., 9:1 to 7:3 gradient).

  • Load & Elute: Load the crude mixture and elute. The highly non-polar diphenyl carbonate (byproduct) will elute first, followed by the target mixed carbonate, and finally any trace polar impurities (phenol/methyl paraben)[5].

  • Pool & Concentrate: Combine fractions containing the pure product (verified by TLC under UV 254 nm) and concentrate at < 40 °C.

Workflow Start Crude Reaction Mixture Quench Quench with Cold H2O & NaHCO3 (Avoid Strong Base) Start->Quench Extract Liquid-Liquid Extraction (EtOAc / Brine Wash) Quench->Extract Dry Dry over Na2SO4 & Concentrate (Temp < 40°C) Extract->Dry Purify Silica Gel Chromatography (Hexanes / EtOAc Gradient) Dry->Purify Product Pure Methyl 4-[(phenoxycarbonyl)oxy]benzoate Purify->Product

Step-by-step purification workflow for isolating mixed carbonate esters.

Troubleshooting FAQs

Q1: My final yield is low, and NMR shows a massive spike in methyl paraben. What happened? A: You have inadvertently hydrolyzed or transesterified your product. This is the most common failure point. It occurs if you used a strong base (like NaOH or K2​CO3​ ) during the aqueous wash, or if you attempted to recrystallize the product from Methanol or Ethanol. Switch to a mild NaHCO3​ wash and strictly use aprotic solvents (e.g., Hexanes, EtOAc, DCM) for all downstream processing[3],[2].

Q2: How do I remove residual phenyl chloroformate without degrading my product? A: Unreacted phenyl chloroformate is highly electrophilic and toxic. It should be destroyed during the quenching phase. Stirring the crude mixture vigorously with cold, saturated aqueous NaHCO3​ for 15–30 minutes will hydrolyze the chloroformate into phenol, CO2​ , and chloride ions. The resulting phenol is then washed away in the aqueous layer, leaving your target mixed carbonate intact in the organic layer.

Q3: Can I purify Methyl 4-[(phenoxycarbonyl)oxy]benzoate via vacuum distillation? A: No. Mixed aryl-alkyl carbonates are thermally unstable. Subjecting this compound to the high temperatures required for distillation (even under high vacuum) will cause it to undergo decarboxylation or disproportionation into diphenyl carbonate and dimethyl carbonate[4]. Always rely on chromatography or low-temperature recrystallization from aprotic solvent mixtures (e.g., Hexanes/DCM).

Q4: I am seeing a highly non-polar impurity on my TLC plate that elutes before my product. What is it? A: This is almost certainly Diphenyl Carbonate (DPC) . DPC is a common byproduct formed by the disproportionation of phenyl chloroformate or via side reactions during synthesis. Because it lacks the polar ester group of your target molecule, it has a much higher Rf​ value. It can be easily separated from your product using silica gel chromatography with a low-polarity eluent (e.g., 95:5 Hexanes:EtOAc)[5].

Quantitative Data & Reference Tables

Table 1: Solvent Compatibility Matrix for Mixed Carbonates

Use this matrix to select appropriate solvents for extraction, chromatography, and storage.

SolventClassificationCompatibilityMechanistic Rationale
Ethyl Acetate (EtOAc) AproticHigh Non-nucleophilic; excellent solubility for extraction and chromatography.
Dichloromethane (DCM) AproticHigh Inert to carbonates; ideal for loading onto silica columns.
Hexanes / Heptane Non-polar AproticHigh Inert; excellent anti-solvent for precipitation or chromatography gradients.
Methanol (MeOH) Protic / NucleophilicCritical Failure Induces rapid transesterification, destroying the target molecule.
Water (pH 12+) Aqueous BaseCritical Failure Induces rapid, irreversible saponification/hydrolysis of the carbonate.
Table 2: Impurity Profile and Removal Strategy
ImpuritySourcePhysical PropertyRecommended Removal Strategy
Methyl Paraben Unreacted starting material or hydrolysis degradation.Free phenolic -OH (H-bond donor).Mild basic aqueous wash ( NaHCO3​ ) or late-eluting chromatography fraction.
Phenol Byproduct of chloroformate quench or degradation.Free phenolic -OH; distinct odor.Mild basic aqueous wash ( NaHCO3​ ) or vacuum drying at ambient temp.
Phenyl Chloroformate Unreacted reagent.Highly electrophilic; toxic.Quench with cold H2​O / NaHCO3​ prior to extraction.
Diphenyl Carbonate Disproportionation side-product.Highly non-polar; no H-bond donors.Early-eluting fraction in Hexanes/EtOAc silica gel chromatography.

References

  • CymitQuimica. CAS 17175-12-1: METHYL 4-[(PHENOXYCARBONYL)OXY]BENZOATE.
  • Royal Society of Chemistry. Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated - Supporting Information (Synthesis of mixed carbonates using phenyl chloroformate).
  • Google Patents. US8680315B2 - Prodrugs and drug-macromolecule conjugates having controlled drug release rates (Extraction and purification protocols for mixed carbonates).
  • Google Patents. EP3024875A1 - Process for the purification of polycarbonate (Hydrolysis prevention during aqueous washing of chloroformate derivatives).
  • Google Patents. WO2009139061A1 - Process for producing isocyanate using diaryl carbonate (Thermal decomposition and disproportionation of diaryl carbonates).
  • National Institutes of Health (PMC). Organic Carbamates in Drug Design and Medicinal Chemistry (Reactivity of mixed carbonates and p-nitrophenyl chloroformates).

Sources

Troubleshooting

Technical Support Center: Methyl 4-[(phenoxycarbonyl)oxy]benzoate Scale-Up

Welcome to the Process Chemistry Support Center. This knowledge base article is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of Methyl 4-[(phenoxycarbonyl)oxy]be...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This knowledge base article is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of Methyl 4-[(phenoxycarbonyl)oxy]benzoate (CAS: 17175-12-1), an aryl carbonate intermediate widely used in pharmaceutical and agrochemical synthesis[1].

While the nucleophilic acyl substitution of methyl 4-hydroxybenzoate (methyl paraben) with phenyl chloroformate is straightforward at the bench scale, transitioning to a multi-kilogram reactor introduces critical challenges in heat transfer, multiphase mixing, and chemoselectivity. This guide provides authoritative troubleshooting, causality-driven FAQs, and a self-validating experimental protocol.

Mechanistic Pathway & Scale-Up Logic

The synthesis relies on the generation of a phenoxide intermediate (via base deprotonation) that attacks the highly electrophilic phenyl chloroformate. The reaction proceeds through a tetrahedral intermediate before eliminating a chloride ion to form the target aryl carbonate.

Process chemists must account for the fact that the intrinsic barrier for aryl carbonates is significantly lower than that of alkyl carbonates. This kinetic reality makes the reaction highly exothermic, requiring strict thermal control during scale-up to prevent thermal runaways or solvent reflux (2)[2].

Mechanism Phenol Methyl 4-hydroxybenzoate Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base Base (TEA) Base->Phenoxide Tetrahedral Tetrahedral Intermediate Phenoxide->Tetrahedral Nucleophilic Attack PhCOCl Phenyl Chloroformate PhCOCl->Tetrahedral Side1 Vilsmeier-type Side Product PhCOCl->Side1 If DMF used (Undesired) Product Methyl 4-[(phenoxycarbonyl)oxy]benzoate (Target Aryl Carbonate) Tetrahedral->Product Cl- elimination

Mechanistic pathway of aryl carbonate formation and potential solvent-induced side reactions.

Troubleshooting Guides & FAQs

Q1: During scale-up, the reaction mixture becomes an unstirrable paste. How do we prevent this? A1: This is a classic scale-up issue caused by the rapid precipitation of the amine hydrochloride salt (e.g., triethylamine hydrochloride) in non-polar solvents like dichloromethane (DCM). At scale, this non-Newtonian slurry severely impedes heat and mass transfer. The preparation of aryl carbonates requires careful consideration of this byproduct (3)[3]. Solution: Increase the solvent volume (dilution) or transition to a biphasic Schotten-Baumann system (e.g., DCM/aqueous NaOH) where the salt dissolves in the aqueous layer. If using a homogeneous system, ensure your reactor has a high-torque agitator capable of handling thick slurries.

Q2: We observe a significant drop in yield and the presence of unreacted methyl 4-hydroxybenzoate when using DMF as a solvent. Why? A2: While polar aprotic solvents like DMF keep amine hydrochloride salts in solution, phenyl chloroformate is highly reactive and can undergo Vilsmeier-type side reactions with dialkylamides like DMF or DMAc. This parasitic reaction consumes the chloroformate reagent, leading to poor conversion of the starting phenol (4)[4]. Solution: Strictly avoid DMF and DMAc. Use DCM, THF, or 2-methyl-THF.

Q3: We are experiencing unexpected pressure spikes during the addition of phenyl chloroformate. A3: Pressure spikes are typically caused by the hydrolysis of phenyl chloroformate due to adventitious water in the system. This side reaction generates carbon dioxide (CO₂) gas, phenol, and HCl. Solution: Ensure all solvents are strictly anhydrous (Karl Fischer titration < 100 ppm) and maintain a dry nitrogen or argon sweep. Control the addition rate strictly based on the heat removal capacity of the reactor jacket.

Quantitative Data: Process Parameter Matrix

To assist in experimental design, the following table summarizes the quantitative trade-offs of various solvent and base combinations during scale-up.

SolventBaseSlurry Viscosity at ScaleSide-Reaction RiskScale-Up Suitability
Dichloromethane (DCM) Triethylamine (TEA)High (TEA·HCl precipitates)LowModerate (Requires high-torque agitation)
N,N-Dimethylformamide PyridineLow (Salts remain soluble)High (Vilsmeier-type degradation)Poor (Yield loss)
Toluene DiisopropylethylamineHigh (DIPEA·HCl precipitates)LowGood (Excellent thermal mass)
DCM / Water (Biphasic) NaOH (aq)Low (Salts dissolve in aq phase)Moderate (Hydrolysis of chloroformate)Excellent (Schotten-Baumann conditions)

Self-Validating Experimental Protocol (100g Scale)

The following protocol is designed as a self-validating system . It relies on physical cues (exotherms, precipitation) to confirm the reaction is proceeding correctly, ensuring trustworthiness before moving to the next step.

Workflow cluster_0 Reaction Setup & Reagent Addition cluster_1 Scale-Up Monitoring & Workup N1 Methyl 4-hydroxybenzoate + Organic Solvent (DCM) N2 Add Base (Pyridine or TEA) N1->N2 N3 Dropwise Addition: Phenyl Chloroformate (T < 10°C) N2->N3 N4 Exotherm & Slurry Formation (Amine-HCl precipitation) N3->N4 Controlled Addition N5 Aqueous Quench (Dissolves salts) N4->N5 N6 Phase Separation & Organic Wash N5->N6 N7 Crystallization Product Isolation N6->N7

Workflow for methyl 4-[(phenoxycarbonyl)oxy]benzoate synthesis and scale-up control points.

Step-by-Step Methodology
  • Preparation: Charge a 2 L jacketed reactor with methyl 4-hydroxybenzoate (100 g, 0.657 mol) and anhydrous DCM (1.0 L). Start agitation at 250 rpm under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (73.1 g, 0.723 mol, 1.1 eq) in a single portion.

    • Validation Checkpoint: The solution should remain clear and homogeneous. No exotherm should be observed at this stage, confirming no premature reactivity.

  • Cooling: Chill the reactor contents to 0–5 °C using the reactor jacket.

  • Electrophile Addition: Charge an addition funnel with phenyl chloroformate (108.0 g, 0.690 mol, 1.05 eq). Add dropwise over 2 hours.

    • Validation Checkpoint (Critical): The reaction is highly exothermic. The addition rate must be dynamically controlled to maintain the internal temperature below 10 °C. A thick white precipitate (TEA·HCl) will begin forming immediately. If no precipitate forms, halt the addition; this indicates the chloroformate has degraded or hydrolyzed.

  • Maturation: Once the addition is complete, remove the cooling and allow the reaction to stir for an additional 2 hours at room temperature.

    • Validation Checkpoint: The exotherm will naturally subside. HPLC analysis (monitoring the disappearance of the UV-active methyl 4-hydroxybenzoate at ~254 nm) should show <1% starting material.

  • Quench & Wash: Add 500 mL of DI water to the reactor.

    • Validation Checkpoint: The thick white slurry will immediately dissolve as the TEA·HCl partitions into the aqueous phase, leaving a clear biphasic mixture.

  • Phase Separation: Separate the phases. Wash the lower organic layer with 0.5 M HCl (500 mL) to remove residual amine, followed by saturated NaHCO₃ (500 mL) to neutralize trace acids, and finally with brine (500 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude product from heptane/ethyl acetate to yield pure methyl 4-[(phenoxycarbonyl)oxy]benzoate as a crystalline solid.

References

  • Gazivoda, T., et al. "Solvolytic Behavior of Aryl and Alkyl Carbonates. Impact of the Intrinsic Barrier on Relative Reactivities of Leaving Groups." ACS Publications - The Journal of Organic Chemistry, 2017. URL:[Link]

  • Elschner, T., et al. "Synthesis and aminolysis of polysaccharide carbonates." ResearchGate - Cellulose, 2013. URL:[Link]

Sources

Optimization

effect of catalyst on Methyl 4-[(phenoxycarbonyl)oxy]benzoate synthesis efficiency

Welcome to the Technical Support Center for the synthesis of Methyl 4-[(phenoxycarbonyl)oxy]benzoate (CAS: 17175-12-1)[1]. This mixed diaryl carbonate is a critical intermediate in organic synthesis, pharmaceutical devel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl 4-[(phenoxycarbonyl)oxy]benzoate (CAS: 17175-12-1)[1]. This mixed diaryl carbonate is a critical intermediate in organic synthesis, pharmaceutical development, and materials science.

Synthesizing this molecule involves the chloroformylation of a phenol (methyl 4-hydroxybenzoate) using phenyl chloroformate. Because phenols are notoriously poor nucleophiles due to the resonance stabilization of their oxygen lone pairs, this reaction requires precise catalytic intervention to proceed efficiently. This guide provides field-proven insights, mechanistic causality, and troubleshooting protocols to ensure high-yield, reproducible syntheses.

Frequently Asked Questions (FAQs)

Q: Why does the reaction between methyl 4-hydroxybenzoate and phenyl chloroformate stall without a nucleophilic catalyst? A: Phenols are significantly less nucleophilic than aliphatic alcohols. Direct nucleophilic attack by methyl 4-hydroxybenzoate on phenyl chloroformate is kinetically unfavorable and highly susceptible to competitive side reactions. To overcome this high activation energy barrier, a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) is required. DMAP acts as a Lewis base, attacking the chloroformate to form an highly electrophilic N-(phenoxycarbonyl)pyridinium intermediate, which the phenol can then easily attack[2].

Q: How do Triethylamine (TEA), Pyridine, and DMAP compare in driving synthesis efficiency? A: They play fundamentally different mechanistic roles:

  • TEA: Acts strictly as a Brønsted base (acid scavenger). It neutralizes the HCl byproduct but does not sufficiently activate the electrophile. Using TEA alone results in sluggish reaction rates and low yields[3].

  • Pyridine: Acts as a weak nucleophilic catalyst, but its intermediate is relatively unstable, leading to moderate reaction kinetics.

  • DMAP: The strong electron-donating dimethylamino group stabilizes the acylpyridinium intermediate, accelerating the acyl transfer rate by several orders of magnitude compared to pyridine[4].

Q: What is the optimal stoichiometric ratio for the DMAP/TEA dual-catalyst system? A: A self-validating and highly efficient protocol utilizes a dual-base system: 0.05 to 0.1 equivalents of DMAP (as the nucleophilic catalyst) combined with 1.2 to 1.5 equivalents of TEA (as the stoichiometric acid scavenger). This ensures that DMAP is continuously regenerated from its hydrochloride salt, keeping the catalytic cycle active without requiring stoichiometric amounts of the expensive DMAP catalyst[3].

Troubleshooting Guide

Issue 1: Low Yield & Unreacted Methyl 4-Hydroxybenzoate
  • Causality: The most common cause is the deactivation of the DMAP catalyst. If TEA is omitted or depleted, the HCl generated during the reaction protonates the pyridine nitrogen of DMAP, forming an inactive hydrochloride salt[4].

  • Solution: Verify the stoichiometry of your auxiliary base (TEA or DIPEA). Ensure that at least 1.2 equivalents are present. Additionally, check the quality of the phenyl chloroformate, as it degrades over time upon exposure to ambient humidity.

Issue 2: Formation of Symmetrical Diphenyl Carbonate Byproducts
  • Causality: The presence of moisture in the reaction solvent (e.g., DCM or THF) leads to the hydrolysis of phenyl chloroformate into phenol, CO2, and HCl. The newly generated phenol competes with methyl 4-hydroxybenzoate, reacting with another equivalent of phenyl chloroformate to form symmetrical diphenyl carbonate[5].

  • Solution: Rigorously dry all solvents over activated 3Å or 4Å molecular sieves. Perform the reaction under an inert atmosphere (Argon or Nitrogen) and ensure glassware is oven-dried.

Issue 3: Discoloration of the Final Product (Yellow/Brown Tint)
  • Causality: Excess DMAP or the oxidation of phenolic starting materials at elevated temperatures can lead to colored impurities.

  • Solution: Maintain the reaction temperature between 0°C and 25°C. During the workup, ensure a thorough wash with cold 1N HCl to completely partition the basic catalysts (DMAP and TEA) into the aqueous layer.

Quantitative Data: Catalyst Efficiency Comparison

The table below summarizes the kinetic and yield profiles of different catalyst systems when synthesizing mixed diaryl carbonates via chloroformylation.

Catalyst SystemRole in ReactionRelative Reaction RateTypical Yield (%)Primary Drawback
None N/AExtremely Slow< 10%Kinetically unviable at RT.
TEA (1.5 eq) Acid ScavengerSlow30 - 45%Fails to activate the electrophile.
Pyridine (1.5 eq) Weak NucleophileModerate60 - 75%Requires large excess; toxic odor.
DMAP (1.5 eq) Strong NucleophileVery Fast85 - 95%High cost; difficult to remove completely.
DMAP (0.1 eq) + TEA (1.2 eq) Nucleophile + ScavengerVery Fast > 90% Optimal system; requires precise addition.

Experimental Protocol: DMAP-Catalyzed Synthesis Workflow

This self-validating protocol utilizes the synergistic DMAP/TEA system to ensure complete conversion while simplifying downstream purification.

Reagents Required:

  • Methyl 4-hydroxybenzoate (1.0 eq, limiting reagent)

  • Phenyl chloroformate (1.1 eq)

  • DMAP (0.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) (0.2 M relative to substrate)

Step-by-Step Methodology:

  • System Preparation: Purge a round-bottom flask with Argon. Add methyl 4-hydroxybenzoate and DMAP to the flask.

  • Dissolution: Inject anhydrous DCM to dissolve the solids. Stir at 400 rpm.

  • Cooling & Base Addition: Cool the mixture to 0°C using an ice-water bath. Syringe in TEA dropwise over 5 minutes.

  • Electrophile Addition: Dilute phenyl chloroformate in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes to prevent thermal spikes and limit side reactions[2].

  • Catalytic Acyl Transfer: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).

  • Quenching: Quench the reaction by adding an equal volume of cold water.

  • Extraction & Washing: Transfer to a separatory funnel. Wash the organic layer sequentially with cold 1N HCl (2x) to remove DMAP and TEA, followed by saturated NaHCO3 (1x) to remove unreacted phenols, and finally brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield crude Methyl 4-[(phenoxycarbonyl)oxy]benzoate. Recrystallize from ethanol if ultra-high purity is required.

Visualizations

CatalyticCycle PCF Phenyl Chloroformate (Electrophile) Intermediate N-(Phenoxycarbonyl)pyridinium Intermediate PCF->Intermediate DMAP attack DMAP DMAP Catalyst (Nucleophile) DMAP->Intermediate Product Methyl 4-[(phenoxycarbonyl)oxy]benzoate Intermediate->Product Phenol attack (Rate-determining) Phenol Methyl 4-hydroxybenzoate (Substrate) Phenol->Product Product->DMAP Catalyst Regeneration TEA TEA (Acid Scavenger) TEA->DMAP Neutralizes HCl

Caption: DMAP-catalyzed acyl transfer mechanism for mixed diaryl carbonate synthesis.

Workflow Step1 1. Reagent Preparation Dissolve Methyl Paraben & DMAP in anhydrous DCM Step2 2. Auxiliary Base Addition Add TEA (1.2 eq) and cool to 0°C Step1->Step2 Step3 3. Electrophile Addition Dropwise addition of Phenyl Chloroformate Step2->Step3 Step4 4. Catalytic Acyl Transfer Warm to RT, stir for 2-4 hours Step3->Step4 Step5 5. Reaction Quenching Wash with 1N HCl to remove DMAP/TEA Step4->Step5 Step6 6. Isolation Brine wash, dry over Na2SO4, concentrate Step5->Step6

Caption: Step-by-step experimental workflow for the synthesis of the target mixed carbonate.

Sources

Troubleshooting

managing temperature fluctuations in Methyl 4-[(phenoxycarbonyl)oxy]benzoate synthesis

Welcome to the technical support center for the synthesis of Methyl 4-[(phenoxycarbonyl)oxy]benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 4-[(phenoxycarbonyl)oxy]benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to managing temperature fluctuations during this specific synthesis. Our goal is to equip you with the knowledge to not only solve common issues but also to understand the underlying chemical principles for proactive process control.

Troubleshooting Guide: Temperature-Related Synthesis Issues

This section addresses specific problems you may encounter during the synthesis of Methyl 4-[(phenoxycarbonyl)oxy]benzoate, with a focus on temperature as the root cause.

Issue 1: Low Yield of the Desired Product

Q: My reaction is resulting in a lower than expected yield of Methyl 4-[(phenoxycarbonyl)oxy]benzoate. What are the likely temperature-related causes and how can I fix this?

A: A low yield is a common problem that can often be traced back to improper temperature control during the reaction. The synthesis, which typically involves the reaction of methyl 4-hydroxybenzoate with phenyl chloroformate in the presence of a base (a variation of the Schotten-Baumann reaction), is sensitive to temperature for several reasons.[1][2]

Potential Causes & Solutions:

  • Cause A: Hydrolysis of Phenyl Chloroformate. Phenyl chloroformate is highly reactive and susceptible to hydrolysis, especially in the presence of moisture and at elevated temperatures.[3][4][5] If the reaction temperature is too high, the rate of hydrolysis can compete with the desired reaction with methyl 4-hydroxybenzoate, consuming your starting material and reducing the yield.

    • Solution: The reaction should be conducted at a reduced temperature, typically between 0°C and room temperature.[6] Cooling the reaction mixture in an ice bath before and during the addition of phenyl chloroformate is a standard and effective practice.[1] This slows down the rate of hydrolysis, allowing the primary reaction to proceed more efficiently.

  • Cause B: Side Reactions at Elevated Temperatures. Higher temperatures can promote the formation of unwanted byproducts. For instance, the phenoxide intermediate formed from methyl 4-hydroxybenzoate and the base can undergo other reactions if not promptly acylated by phenyl chloroformate.

    • Solution: Maintain a consistently low temperature throughout the addition of phenyl chloroformate. A slow, dropwise addition of the chloroformate to the cooled solution of methyl 4-hydroxybenzoate and base ensures that the concentration of the highly reactive chloroformate remains low at any given time, minimizing side reactions.[6]

  • Cause C: Incomplete Reaction Due to Low Temperature. While high temperatures are problematic, a temperature that is too low can also be detrimental. If the reaction mixture is too cold, the reaction rate may be so slow that the synthesis does not go to completion within a reasonable timeframe, resulting in a low yield of the product.

    • Solution: After the initial cooled addition of phenyl chloroformate, it is often beneficial to allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the reaction is complete.[6] Monitoring the reaction progress by a suitable technique, such as Thin-Layer Chromatography (TLC), can help determine the optimal reaction time.

Issue 2: Formation of Impurities and Difficulty in Purification

Q: I am observing significant impurities in my crude product, making purification difficult. How can temperature fluctuations contribute to this?

A: The presence of hard-to-remove impurities is often a direct consequence of poor temperature control, leading to a variety of side reactions.

Potential Causes & Solutions:

  • Cause A: Formation of Diphenyl Carbonate. If the temperature is not adequately controlled, phenyl chloroformate can react with any phenol that may be present as an impurity or formed from the hydrolysis of the chloroformate itself. This leads to the formation of diphenyl carbonate, which can be difficult to separate from the desired product due to similar physical properties.

    • Solution: Strict temperature control at 0°C during the addition of phenyl chloroformate is crucial. Additionally, ensuring the use of high-purity starting materials and anhydrous reaction conditions will minimize the presence of phenol and water, respectively.

  • Cause B: Diacylation or Other Side Reactions with the Phenol. At higher temperatures, there is an increased possibility of side reactions involving the phenolic hydroxyl group, leading to a complex mixture of products.

    • Solution: As with other issues, maintaining a low and stable temperature is key. The use of a non-nucleophilic base, such as pyridine or triethylamine, can also help to minimize side reactions by efficiently scavenging the HCl byproduct without competing in the main reaction.[6]

The following diagram illustrates a troubleshooting workflow for temperature-related issues in this synthesis:

TroubleshootingWorkflow cluster_problem Observed Problem cluster_causes Potential Temperature-Related Causes cluster_solutions Solutions Problem Low Yield or Impurities Cause1 High Reaction Temperature Problem->Cause1 Leads to Cause2 Inconsistent Temperature Problem->Cause2 Leads to Cause3 Temperature Too Low Problem->Cause3 Leads to Solution1 Maintain 0°C during addition Cause1->Solution1 Address with Solution2 Slow, dropwise addition of Phenyl Chloroformate Cause1->Solution2 Address with Solution5 Use anhydrous solvents Cause1->Solution5 Address with Cause2->Solution1 Address with Cause2->Solution2 Address with Solution3 Allow to warm to RT post-addition Cause3->Solution3 Address with Solution4 Monitor reaction with TLC Cause3->Solution4 Address with

Caption: Troubleshooting workflow for temperature issues.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding temperature management for a successful and reproducible synthesis.

Q1: What is the optimal temperature range for the synthesis of Methyl 4-[(phenoxycarbonyl)oxy]benzoate?

A1: The optimal temperature profile involves two stages. The initial stage, which is the addition of phenyl chloroformate, should be carried out at a low temperature, typically between 0°C and 5°C. This is to minimize the hydrolysis of the highly reactive phenyl chloroformate and prevent side reactions.[6] The second stage involves allowing the reaction mixture to slowly warm to room temperature (around 20-25°C) and stirring for a period to ensure the reaction proceeds to completion.

Q2: How critical is the rate of addition of phenyl chloroformate?

A2: The rate of addition is very critical. A slow, dropwise addition of phenyl chloroformate is highly recommended.[6] This helps to maintain a low concentration of the electrophile in the reaction mixture at any given time, which in turn helps to control the exothermic nature of the reaction and prevent localized "hot spots" that can lead to impurity formation.

Q3: What are the best practices for monitoring the reaction temperature?

A3: It is essential to use a calibrated thermometer placed directly in the reaction mixture to get an accurate reading of the internal temperature. For larger scale reactions, a temperature probe connected to a digital reader is preferable. The temperature should be monitored continuously, especially during the addition of phenyl chloroformate.

Q4: Can I run this reaction at a higher temperature to speed it up?

A4: While increasing the temperature will increase the reaction rate, it is not recommended for this synthesis. The risk of promoting side reactions, such as the hydrolysis of phenyl chloroformate and the formation of byproducts, far outweighs the benefit of a shorter reaction time.[3][4][5] These side reactions will lead to a lower yield and a more difficult purification process.

Q5: What are the signs of an uncontrolled exothermic reaction, and what should I do if I observe them?

A5: Signs of an uncontrolled exotherm include a rapid and unexpected rise in the internal temperature of the reaction, and potentially an increase in the evolution of gas (HCl). If you observe this, you should immediately cease the addition of phenyl chloroformate and, if necessary, provide additional cooling to the reaction vessel, for example, by adding more ice to the cooling bath.

Summary of Key Temperature Control Parameters
ParameterRecommended ConditionRationale
Initial Reaction Temperature 0 - 5 °CMinimizes hydrolysis of phenyl chloroformate and side reactions.[6]
Post-Addition Temperature Room Temperature (20 - 25 °C)Allows the reaction to proceed to completion.
Rate of Phenyl Chloroformate Addition Slow, dropwiseControls the exotherm and prevents localized overheating.[6]
Temperature Monitoring Continuous, with a calibrated internal thermometerEnsures accurate and real-time process control.

Experimental Protocol: Synthesis of Methyl 4-[(phenoxycarbonyl)oxy]benzoate with Emphasis on Temperature Control

This protocol provides a detailed, step-by-step methodology for the synthesis, highlighting critical temperature control points.

Materials:

  • Methyl 4-hydroxybenzoate

  • Phenyl chloroformate

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer or temperature probe

Procedure:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-hydroxybenzoate (1.0 equivalent) and anhydrous pyridine (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Place the flask in an ice bath and stir the solution until the internal temperature reaches and stabilizes at 0°C.

  • Controlled Addition of Phenyl Chloroformate: Slowly add phenyl chloroformate (1.1 equivalents) dropwise to the stirred solution using a dropping funnel over a period of 15-30 minutes. Crucially, monitor the internal temperature throughout the addition and ensure it does not rise above 5°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to room temperature. Continue to stir the reaction for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure Methyl 4-[(phenoxycarbonyl)oxy]benzoate.

Caption: Experimental workflow for the synthesis.

References

  • The Effect of Temperature on Selectivity in the Oscillatory Mode of the Phenylacetylene Oxidative Carbonylation Reaction - PubMed. (2017, August 5). Chemphyschem.
  • The Effect of Temperature on Selectivity in the Oscillatory Mode of the Phenylacetylene Oxidative Carbonyl
  • METHYL 4-HYDROXYBENZOATE -
  • PHENYL CHLOROFORMATE FOR SYNTHESIS MSDS CAS No - Loba Chemie. (2015, April 9).
  • Phenyl chloroformate SDS, 1885-14-9 Safety D
  • Schotten-Baumann Reaction - Lokey Lab Protocols - Wikidot. (2017, March 7).
  • Schotten-Baumann Reaction - Organic Chemistry Portal. (n.d.).
  • Phenyl chloroformate 97 1885-14-9 - Sigma-Aldrich. (n.d.).
  • Safety Data Sheet - Chem-Supply. (2017, October 25).
  • Phenoxycarbonylation reaction of iodoaromatic compounds (1ae1o) and phenol (2a)
  • ICSC 1007 - PHENYL CHLOROFORM
  • Methyl 4-Hydroxybenzo
  • PHENYL CHLOROFORM
  • Chemical Properties of methyl 4-hydroxybenzo
  • Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models - PubMed. (2005, October 28).
  • Phenol reacts with methyl chloroformate in the presence class 12 chemistry CBSE - Vedantu. (2024, July 2).
  • Stuck on carbonate ester synthesis : r/chemistry - Reddit. (2021, November 11).
  • Methyl 4-hydroxybenzoate (M8911)
  • Acylation Reaction: Applications in Organic Chemistry - J&K Scientific LLC. (2025, January 17).
  • Methyl 4- (phenoxycarbonyl)
  • Application Notes and Protocols: Octyl Chloroformate as a Reagent for Carbon
  • Switching between P-acylation and O-acylation of H-phosphonates with chloroformates by changing acyl pyridinium and acyl ammonium ions in a microflow reactor - Chemical Communic
  • EP2058294B1 - Method for producing 2-(4-methoxycarbonylmethylphenoxymethyl)
  • YouTube. (2023, June 30).
  • Phenyl chloroform
  • Nucleophilic substitution reactions of phenyl chloroformates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
  • methyl 4-[(phenoxycarbonyl)oxy]benzoate | CAS 17175-12-1 | SCBT - Santa - Santa Cruz. (n.d.).
  • Flow Photo-on-Demand Synthesis of Vilsmeier Reagent and Acyl Chlorides from Chloroform and Its Applications to Continuous Flow Synthesis of Carbonyl Compounds | Organic Process Research & Development - ACS Public
  • Chemists' Guide to Chloroform
  • Preparation of Methyl Benzo
  • Troubleshooting Phenol-Chloroform-Extraction : r/molecularbiology - Reddit. (2024, January 19).
  • Flow Photo-on-Demand Synthesis of Vilsmeier Reagent and Acyl Chlorides from Chloroform and Its Applications to Continuous Flow Synthesis of Carbonyl Compounds - ResearchG
  • 17.10: Reactions of Phenols - Chemistry LibreTexts. (2024, March 17).
  • Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates | Organic Letters - ACS Public
  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions - MDPI. (2022, January 26).
  • 4-Ethoxyphenyl 4-[(methoxycarbonyl)
  • CN104447308B - The synthetic method of methyl hydroxybenzoate - Google P
  • Methyl 4-hydroxybenzo

Sources

Optimization

refining recrystallization methods for high-purity Methyl 4-[(phenoxycarbonyl)oxy]benzoate

Technical Support Center: Refining Recrystallization for High-Purity Methyl 4-[(phenoxycarbonyl)oxy]benzoate Welcome to the Technical Support Center for the isolation and purification of Methyl 4-[(phenoxycarbonyl)oxy]be...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Refining Recrystallization for High-Purity Methyl 4-[(phenoxycarbonyl)oxy]benzoate

Welcome to the Technical Support Center for the isolation and purification of Methyl 4-[(phenoxycarbonyl)oxy]benzoate (CAS 17175-12-1). As a critical intermediate in pharmaceutical and agrochemical synthesis, achieving high chemical purity and a defined solid-state form is paramount. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome common crystallization bottlenecks such as oiling out, poor yield, and impurity entrapment.

Section 1: Physicochemical Profiling

Before designing a recrystallization process, it is critical to understand the thermodynamic boundaries of the target molecule. Methyl 4-[(phenoxycarbonyl)oxy]benzoate is an organic ester/carbonate with moderate stability and specific solubility profiles [1].

Table 1: Physicochemical Properties of Methyl 4-[(phenoxycarbonyl)oxy]benzoate

ParameterValueReference / Note
CAS Number 17175-12-1Standard identifier
Molecular Formula C15H12O5Aromatic ester/carbonate
Molecular Weight 272.25 g/mol [2]
Predicted Boiling Point ~383.3 ± 25.0 °C[3]
Predicted Density ~1.26 ± 0.06 g/cm³[3]

Section 2: Troubleshooting Guides & FAQs

Q1: Why does my product "oil out" instead of forming a crystalline solid, and how can I prevent it? A1: "Oiling out" (liquid-liquid phase separation) occurs when the compound separates from the solution as a liquid droplet rather than a solid crystal. Mechanistically, this happens when the melting point of the solid is lower than the temperature at which the solution reaches supersaturation [4]. Because impurities depress the melting point of the eutectic mixture, highly impure crude batches are particularly susceptible [5].

  • Resolution: To bypass the liquid-liquid phase boundary, you must alter the thermodynamics of the system.

    • Solvent Selection: Choose a solvent or binary mixture (e.g., Ethyl Acetate / Heptane) where the boiling point of the solvent system is lower than the melting point of the solute [6].

    • Thermal Control: Reduce the cooling rate to < 0.5 °C/min. Rapid cooling forces the system into a high state of supersaturation, favoring oiling out [7].

    • Seeding: Introduce 1-2% (w/w) of pure seed crystals just before the cloud point to provide a low-energy nucleation template, forcing the system to bypass the oil phase and form a crystal lattice [8].

Q2: How do I eliminate co-crystallizing impurities like phenol or methyl 4-hydroxybenzoate? A2: These impurities share structural motifs (phenolic and benzoate groups) with Methyl 4-[(phenoxycarbonyl)oxy]benzoate, allowing them to easily incorporate into the growing crystal lattice if crystallization is rushed.

  • Resolution: Implement a slow, controlled cooling profile combined with Ostwald ripening . By holding the suspension isothermally for 1-2 hours after initial crystallization, smaller, less stable, and impure crystals will redissolve, while larger, purer crystals grow. This minimizes the crystal's internal energy and purifies the lattice[9]. Follow this with a displacement wash using a cold, moderately non-polar anti-solvent (e.g., cold heptane) to strip surface impurities without dissolving the bulk product.

Q3: My yield is unacceptably low (<50%). What is causing this and how do I optimize recovery? A3: Poor yield typically stems from an unfavorable solubility profile at the terminal cooling temperature or the use of excess primary solvent, which leaves a large fraction of the product dissolved in the mother liquor [4].

  • Resolution: Conduct a precise solubility screen to define the Metastable Zone Width (MSZW). Use the absolute minimum volume of hot solvent required for complete dissolution at the boiling point. To maximize the thermodynamic driving force for crystallization, cool the system to 0–5 °C before filtration. If using a binary system, add the anti-solvent dropwise only after the solution has cooled slightly, to drastically reduce terminal solubility [8].

Table 2: Quantitative Troubleshooting Targets

IssueRoot CauseQuantitative Target / Solution
Oiling Out Solute MP < Solution TempKeep dissolution temp < 65°C; cooling rate < 0.5°C/min
Poor Yield High terminal solubilityCool to 0–5°C; reduce primary solvent volume by 20-30%
Impurity Entrapment Rapid lattice formationExtend aging time to > 2 hours; wash with 2-3 volumes cold anti-solvent

Section 3: Self-Validating Experimental Protocol

This protocol utilizes an anti-solvent addition strategy (Ethyl Acetate as the solvent, Heptane as the anti-solvent) to ensure high purity and yield while mitigating oiling out. It is designed as a self-validating system: each step contains a visual or thermodynamic checkpoint to confirm success before proceeding.

Step 1: Saturated Dissolution

  • Weigh the crude Methyl 4-[(phenoxycarbonyl)oxy]benzoate and transfer it to a multi-neck round-bottom flask equipped with an overhead stirrer and reflux condenser.

  • Add the minimum volume of Ethyl Acetate required to form a slurry.

  • Heat the mixture to 60 °C (do not exceed the boiling point of the solvent or the melting point of the compound).

  • Validation Checkpoint: Add Ethyl Acetate dropwise until the solid just dissolves. The solution should be clear. If it is cloudy due to insoluble particulates, proceed to Step 2.

Step 2: Hot Filtration

  • Pre-heat a jacketed sintered glass funnel to 60 °C to prevent premature crystallization.

  • Filter the hot solution under a mild vacuum to remove insoluble impurities (dust, catalyst residues).

  • Validation Checkpoint: The filtrate must be perfectly transparent. Particulates act as heterogeneous nucleation sites for impurities.

Step 3: Controlled Nucleation and Anti-Solvent Addition

  • Transfer the filtrate to a controlled lab reactor. Begin cooling at a rate of 0.5 °C/min.

  • Once the temperature reaches 45 °C, begin adding the anti-solvent (Heptane) dropwise.

  • Validation Checkpoint: Stop adding Heptane the moment the solution becomes faintly turbid (the cloud point).

  • Immediately add 1% (w/w) pure seed crystals of Methyl 4-[(phenoxycarbonyl)oxy]benzoate.

Step 4: Crystal Growth and Aging (Ostwald Ripening)

  • Hold the temperature isothermally at 40 °C for 1 hour to allow the seed crystals to grow and consume the supersaturation, preventing oiling out.

  • Resume cooling at 0.2 °C/min down to 5 °C.

  • Hold at 5 °C for 2 hours.

  • Validation Checkpoint: A thick, uniform, easily stirrable white slurry should be present. No sticky residue should be on the reactor walls.

Step 5: Isolation and Washing

  • Isolate the crystals via vacuum filtration using a Büchner funnel.

  • Wash the wet cake with 2 volumes of pre-chilled (0 °C) Heptane to displace the impurity-rich mother liquor.

  • Validation Checkpoint: The filtrate running off the cake should be colorless.

Step 6: Vacuum Drying

  • Transfer the wet cake to a vacuum oven.

  • Dry at 35 °C under high vacuum (< 50 mbar) until a constant weight is achieved.

  • Validation Checkpoint: Perform HPLC and Karl Fischer titration. Purity should be >99.5% with negligible residual solvent.

Section 4: Process Visualization

Below is the logical workflow for the optimized recrystallization process, mapping the phase transitions and critical control points.

Workflow N1 Crude Methyl 4-[(phenoxycarbonyl)oxy]benzoate N2 Hot Dissolution (Ethyl Acetate) N1->N2 Heat to 60°C N3 Hot Filtration (Remove Particulates) N2->N3 Complete Dissolution N4 Controlled Cooling & Anti-Solvent Addition N3->N4 Clarified Filtrate N5 Seeding (Bypass Oiling Out) N4->N5 Reach Metastable Zone N6 Crystal Aging (Ostwald Ripening) N5->N6 Induce Nucleation N7 Vacuum Filtration & Cold Wash N6->N7 Isothermal Hold N8 Vacuum Drying N7->N8 Wet Cake N9 High-Purity Product N8->N9 Constant Weight

Optimized recrystallization workflow for high-purity ester isolation.

Section 5: References

  • Chemistry LibreTexts. "3.6F: Troubleshooting." Organic Chemistry Lab Techniques. Available at: [Link]

  • Maiyam Group. "Oil Out Recrystallization Shenyang | Expert Guide 2026." Maiyam Minerals. Available at: [Link]

  • IntechOpen. "Recrystallization of Drugs — Effect on Dissolution Rate." IntechOpen Publications. Available at: [Link]

  • SciSpace. "Recrystallization of Active Pharmaceutical Ingredients." SciSpace Literature. Available at: [Link]

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo AutoChem Applications. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of Methyl 4-[(phenoxycarbonyl)oxy]benzoate and its analogs

As a Senior Application Scientist in early-stage drug development and bioconjugation, I frequently evaluate electrophilic linkers and reactive intermediates. The design of chemoselective linkers requires a precise balanc...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug development and bioconjugation, I frequently evaluate electrophilic linkers and reactive intermediates. The design of chemoselective linkers requires a precise balance between stability (to prevent premature hydrolysis) and reactivity (to ensure high coupling yields).

Methyl 4-[(phenoxycarbonyl)oxy]benzoate (CAS 17175-12-1) is a highly specialized, asymmetric carbonate ester[1]. It functions as a phosgene-free electrophile, featuring a reactive phenoxycarbonyl moiety and an orthogonal methyl ester handle. This guide provides an in-depth comparative analysis of this compound against its structural and functional analogs, detailing the mechanistic causality behind its application in modern synthetic workflows.

Mechanistic Profiling & Structural Causality

The utility of Methyl 4-[(phenoxycarbonyl)oxy]benzoate lies in its dual-functional nature. The molecule contains two distinct carbonyl centers:

  • The Carbonate Carbon: Highly electrophilic due to the electron-withdrawing nature of the adjacent oxygen atoms and the phenoxy leaving group.

  • The Methyl Ester Carbon: Significantly less electrophilic, serving as a stable protecting group or a site for downstream functionalization.

When exposed to a primary or secondary amine, nucleophilic acyl substitution occurs exclusively at the carbonate center. The phenoxy group acts as a moderate leaving group (conjugate acid pKa ~10.0), facilitating the formation of a stable carbamate while releasing phenol as a byproduct[2][3]. This chemoselectivity is the primary reason researchers choose phenoxycarbonyl derivatives over symmetric or highly fluorinated carbonates when orthogonal functionalization is required[4].

G A Methyl 4-[(phenoxycarbonyl)oxy]benzoate (Electrophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B Primary Amine (Nucleophile) B->C D Carbamate Conjugate C->D Elimination E Phenol (Leaving Group) C->E Cleavage

Figure 1: Chemoselective carbamate formation pathway via phenoxycarbonyl displacement.

Comparative Analysis: Target vs. Analogs

To objectively evaluate performance, we must compare Methyl 4-[(phenoxycarbonyl)oxy]benzoate against three distinct classes of analogs:

  • Analog A (Symmetric Baseline): Diphenyl Carbonate (DPC). DPC is the industry standard for phosgene-free urethane synthesis[4]. However, it lacks an orthogonal functional handle, limiting its use in complex drug-linker synthesis.

  • Analog B (Hyper-Reactive): Bis(pentafluorophenyl) carbonate. This analog uses pentafluorophenol (pKa ~5.5) as a leaving group, making it extremely reactive[5]. While excellent for difficult peptide couplings, it is highly prone to rapid hydrolysis in aqueous media, reducing its shelf-life and handling ease.

  • Analog C (Unactivated Precursor): Methyl 4-hydroxybenzoate (Methylparaben). The parent phenol lacks the phenoxycarbonyl group entirely. It exhibits zero electrophilic reactivity at the oxygen, serving only as a nucleophile or a preservative.

Quantitative Performance Summary
CompoundStructural ClassLeaving Group pKaRelative Reactivity (Amination)Aqueous Stability (pH 7.4)Orthogonal Handle
Methyl 4-[(phenoxycarbonyl)oxy]benzoate Asymmetric Carbonate~10.0 (Phenol)Moderate (Chemoselective)HighYes (Methyl Ester)
Diphenyl Carbonate (DPC) Symmetric Carbonate~10.0 (Phenol)ModerateHighNo
Bis(pentafluorophenyl) carbonate Activated Carbonate~5.5 (Pentafluorophenol)Very HighLow (Rapid Hydrolysis)No
Methyl 4-hydroxybenzoate PhenolN/ANoneVery HighN/A

Data synthesized from established carbonate ester kinetics and leaving group thermodynamics[2][3][5].

Self-Validating Experimental Protocol: Chemoselective Carbamate Synthesis

To leverage the unique properties of Methyl 4-[(phenoxycarbonyl)oxy]benzoate, the following protocol details the synthesis of a carbamate-linked intermediate. This protocol is designed as a self-validating system : the intrinsic release of phenol serves as an in-process control (IPC) to verify reaction progress.

Objective: Synthesize a stable carbamate conjugate without cross-reacting with the methyl ester moiety.

Materials:
  • Methyl 4-[(phenoxycarbonyl)oxy]benzoate (1.0 eq)[1]

  • Aliphatic Primary Amine (e.g., Hexylamine) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Step-by-Step Methodology & Causality:
  • Preparation of the Reaction Matrix:

    • Action: Dissolve 1.0 eq of Methyl 4-[(phenoxycarbonyl)oxy]benzoate in anhydrous DMSO at 0.5 M concentration.

    • Causality: DMSO is chosen over non-polar solvents because its high dielectric constant stabilizes the polar tetrahedral transition state, significantly accelerating the nucleophilic attack without requiring elevated temperatures[3].

  • Nucleophilic Addition & Base Activation:

    • Action: Add 2.0 eq of DIPEA, followed by the dropwise addition of 1.1 eq of the primary amine at 25°C under an argon atmosphere.

    • Causality: DIPEA acts as a non-nucleophilic proton scavenger. It prevents the liberated phenol from protonating the incoming amine, maintaining the nucleophile in its active, unprotonated state.

  • In-Process Validation (Self-Validation Step):

    • Action: At t = 2 hours, sample the reaction for LC-MS analysis.

    • Causality: The reaction is self-validating. The exact stoichiometric appearance of the phenol byproduct (m/z 93.1 [M-H]-) and the disappearance of the starting material confirm that the phenoxycarbonyl displacement is occurring. If the methyl ester were reacting, methanol would be released instead.

  • Chemoselective Isolation:

    • Action: Quench the reaction by pouring the mixture into cold diethyl ether. Filter the resulting precipitate and wash with 0.1 M NaOH.

    • Causality: The 0.1 M NaOH wash selectively deprotonates the phenol byproduct (converting it to water-soluble sodium phenoxide), effectively stripping it from the organic phase and leaving the pure, un-hydrolyzed carbamate-methyl ester conjugate.

Conclusion

For researchers requiring a stable, chemoselective electrophile, Methyl 4-[(phenoxycarbonyl)oxy]benzoate offers a superior thermodynamic profile compared to hyper-reactive fluorinated carbonates and a distinct structural advantage over symmetric alternatives like DPC. By understanding the causality of its leaving group kinetics, scientists can reliably integrate this scaffold into complex bioconjugation and polymer synthesis workflows.

Sources

Comparative

A Comparative Guide to Phenol Protecting Groups: Methyl 4-[(phenoxycarbonyl)oxy]benzoate in Focus

In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving target molecules with high fidelity and yield. For the protection of the versatile yet reacti...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving target molecules with high fidelity and yield. For the protection of the versatile yet reactive phenol moiety, chemists have a diverse toolkit at their disposal. This guide provides an in-depth technical comparison of a lesser-known but potentially advantageous protecting group, methyl 4-[(phenoxycarbonyl)oxy]benzoate, alongside the more commonly employed benzyl, tert-butyldimethylsilyl (TBS), and acetate protecting groups. This analysis, designed for researchers, scientists, and drug development professionals, will delve into the mechanistic underpinnings, experimental protocols, and comparative performance data to inform strategic decisions in complex synthetic endeavors.

The Critical Role of Phenol Protection

The hydroxyl group of a phenol is a nexus of reactivity. Its acidic proton can interfere with a wide range of basic and organometallic reagents, while the oxygen atom's nucleophilicity can lead to undesired side reactions with electrophiles. Furthermore, the hydroxyl group is a potent activating group for electrophilic aromatic substitution, which can complicate reactions intended for other parts of the molecule.[1] Protecting the phenolic hydroxyl group temporarily masks this reactivity, allowing for chemical transformations elsewhere in the molecule to proceed cleanly.[2] An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that are orthogonal to other functional groups present in the molecule.[3]

In the Spotlight: The Phenoxycarbonyl Group

The phenoxycarbonyl group, as exemplified by methyl 4-[(phenoxycarbonyl)oxy]benzoate, offers a unique set of properties for phenol protection. It is introduced by reacting a phenol with phenyl chloroformate or a related derivative.

Mechanism of Protection and Deprotection:

The protection of a phenol with phenyl chloroformate proceeds via a nucleophilic attack of the phenoxide on the chloroformate, displacing the chloride leaving group. Deprotection is typically achieved under basic conditions, which induce hydrolysis of the carbonate ester to regenerate the phenol.

cluster_protection Protection cluster_deprotection Deprotection Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide + Base ProtectedPhenol Phenoxycarbonyl Protected Phenol Phenoxide->ProtectedPhenol + Phenyl Chloroformate PhenylChloroformate Phenyl Chloroformate ProtectedPhenol->Phenol + Base (hydrolysis) Base Base (e.g., K₂CO₃) Base2 Base (e.g., NaOH)

Caption: Protection and deprotection with the phenoxycarbonyl group.

The Workhorses: A Comparative Analysis of Common Phenol Protecting Groups

To provide a comprehensive understanding of the utility of the phenoxycarbonyl group, it is essential to compare it against the established mainstays of phenol protection: benzyl ethers, silyl ethers (specifically TBS), and acetate esters.

Benzyl (Bn) Ether

The benzyl group is a robust and widely used protecting group for phenols, prized for its stability across a broad spectrum of reaction conditions.[4]

Protection: Typically installed via a Williamson ether synthesis, where a phenoxide displaces a benzyl halide (e.g., benzyl bromide) in the presence of a base like sodium hydride or potassium carbonate.[4]

Deprotection: The hallmark of the benzyl group is its facile removal by catalytic hydrogenolysis (e.g., H₂, Pd/C), a neutral and highly selective method.[5] This makes it orthogonal to many other protecting groups.[6]

Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide + Base (e.g., NaH) Benzyl Protected Phenol Benzyl Protected Phenol Phenoxide->Benzyl Protected Phenol + Benzyl Bromide Benzyl Protected Phenol->Phenol + H₂, Pd/C

Caption: Benzyl ether protection and deprotection workflow.

tert-Butyldimethylsilyl (TBS) Ether

Silyl ethers, particularly the TBS group, are valued for their ease of introduction and removal under mild and specific conditions.[7]

Protection: A phenol is reacted with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole or triethylamine.[7]

Deprotection: The silicon-oxygen bond is readily cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), under neutral conditions.[8] This provides excellent orthogonality to both acid- and base-labile groups.

Phenol Phenol TBS Protected Phenol TBS Protected Phenol Phenol->TBS Protected Phenol + TBSCl, Imidazole TBS Protected Phenol->Phenol + TBAF

Caption: TBS ether protection and deprotection workflow.

Acetate (Ac) Ester

The acetate group is a simple and cost-effective protecting group, often used when mild basic or acidic cleavage is desired.

Protection: Phenols are typically acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.[9]

Deprotection: The ester linkage is readily hydrolyzed under either basic (e.g., K₂CO₃ in methanol) or acidic (e.g., HCl in water) conditions.[10]

Phenol Phenol Acetate Protected Phenol Acetate Protected Phenol Phenol->Acetate Protected Phenol + Ac₂O, Pyridine Acetate Protected Phenol->Phenol + K₂CO₃, MeOH or H⁺/H₂O

Caption: Acetate ester protection and deprotection workflow.

Head-to-Head Comparison: Performance and Orthogonality

The choice of a protecting group is dictated by the specific demands of the synthetic route. The following table provides a comparative overview of the key performance indicators for each of the discussed protecting groups.

Protecting GroupProtection ConditionsDeprotection ConditionsStability to AcidStability to BaseStability to Hydrogenolysis (Pd/C)Stability to OxidationOrthogonality Highlights
Phenoxycarbonyl PhOCOCl, BaseBase (e.g., NaOH, K₂CO₃)ModerateLabileStable Generally Stable Cleaved under basic conditions, orthogonal to groups cleaved by acid or hydrogenolysis.
Benzyl (Bn) BnBr, BaseH₂, Pd/CStableStableLabileGenerally StableCleaved by hydrogenolysis, orthogonal to acid- and base-labile groups.[6]
TBS TBSCl, ImidazoleTBAFLabileStableStable[11]StableCleaved by fluoride, orthogonal to most other conditions.[8]
Acetate (Ac) Ac₂O, PyridineAcid or BaseLabileLabileStableGenerally StableCleaved under hydrolytic conditions, orthogonality is limited.[10]

Experimental Protocols

I. Protection of a Phenol with Phenyl Chloroformate

  • To a solution of the phenol (1.0 equiv) in a suitable solvent (e.g., dichloromethane or THF) at 0 °C, add a base (1.1 equiv, e.g., triethylamine or pyridine).

  • Slowly add phenyl chloroformate (1.1 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

II. Deprotection of a Phenoxycarbonyl-Protected Phenol

  • Dissolve the phenoxycarbonyl-protected phenol (1.0 equiv) in a mixture of methanol and water.

  • Add a base (e.g., 2-5 equiv of potassium carbonate or sodium hydroxide).

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product if necessary.

III. Protection of a Phenol with Benzyl Bromide

  • To a suspension of sodium hydride (1.2 equiv, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C, add a solution of the phenol (1.0 equiv) in DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

IV. Deprotection of a Benzyl-Protected Phenol

  • Dissolve the benzyl-protected phenol (1.0 equiv) in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Stir the mixture under an atmosphere of hydrogen (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected phenol.

V. Protection of a Phenol with TBSCl

  • To a solution of the phenol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF, add TBSCl (1.2 equiv) in one portion.

  • Stir the reaction at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

VI. Deprotection of a TBS-Protected Phenol

  • To a solution of the TBS-protected phenol (1.0 equiv) in THF, add a 1 M solution of TBAF in THF (1.2 equiv).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography.

VII. Protection of a Phenol with Acetic Anhydride

  • To a solution of the phenol (1.0 equiv) in pyridine, add acetic anhydride (1.5 equiv) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the acetylated phenol.

VIII. Deprotection of an Acetate-Protected Phenol

  • Dissolve the acetate-protected phenol (1.0 equiv) in methanol.

  • Add a catalytic amount of potassium carbonate.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Neutralize the reaction with a mild acid (e.g., dilute acetic acid).

  • Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected phenol.

Strategic Selection of a Protecting Group

The choice of a protecting group is a critical decision in the design of a synthetic route. The following decision tree provides a simplified framework for selecting an appropriate protecting group based on the downstream reaction conditions.

G start Planned Reaction Conditions? acidic Acidic Conditions start->acidic basic Basic Conditions start->basic reductive Reductive Conditions (e.g., H₂, Pd/C) start->reductive nucleophilic Nucleophilic/Organometallic start->nucleophilic oxidative Oxidative Conditions start->oxidative bn bn acidic->bn Use Benzyl (Bn) tbs tbs acidic->tbs Use TBS (if mild acid) bn2 bn2 basic->bn2 Use Benzyl (Bn) tbs2 tbs2 basic->tbs2 Use TBS phenoxycarbonyl phenoxycarbonyl reductive->phenoxycarbonyl Use Phenoxycarbonyl tbs3 tbs3 reductive->tbs3 Use TBS acetate acetate reductive->acetate Use Acetate bn3 bn3 nucleophilic->bn3 Use Benzyl (Bn) tbs4 tbs4 nucleophilic->tbs4 Use TBS bn4 bn4 oxidative->bn4 Use Benzyl (Bn) tbs5 tbs5 oxidative->tbs5 Use TBS acetate2 acetate2 oxidative->acetate2 Use Acetate

Caption: Decision tree for selecting a phenol protecting group.

Conclusion

While benzyl, TBS, and acetate groups remain the workhorses for phenol protection, the phenoxycarbonyl group presents a valuable alternative, particularly when stability to reductive conditions is required and a mild basic deprotection is feasible. Its orthogonality with acid-labile and hydrogenolysis-labile groups makes it a strategic choice in complex syntheses. Ultimately, the optimal protecting group is context-dependent, and a thorough understanding of the stability and reactivity profiles of each option is crucial for the successful execution of a synthetic campaign. This guide provides a foundational framework and practical protocols to aid researchers in making informed and strategic decisions in the art of organic synthesis.

References

  • [Link to a relevant review on phenol protection]
  • [Link to a primary literature source on phenoxycarbonyl protection]
  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007.
  • [Link to a paper on benzyl protection]
  • [Link to a paper on TBS protection]
  • [Link to a paper on acet
  • [Link to a paper on phenoxycarbonyl deprotection]
  • [Link to a paper on benzyl deprotection]
  • Corey, E. J.; Venkateswarlu, A. J. Am. Chem. Soc.1972, 94, 6190-6191.
  • [Link to a general organic chemistry textbook discussing phenol reactivity]
  • [Link to a paper discussing orthogonality in protecting groups]
  • [Link to a review on catalytic hydrogen
  • [Link to a paper on the stability of TBS ethers]
  • [Link to a paper on the stability of acet
  • [Link to a paper on the stability of phenoxycarbonyl groups]
  • Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004.
  • [Link to a review on protecting group str
  • [Link to a resource on the Williamson ether synthesis]
  • [Link to a resource on c
  • [Link to a paper discussing the stability of silyl ethers to hydrogen
  • [Link to a paper on selective deprotection]
  • [Link to a general resource on protecting groups]
  • [Link to a paper highlighting the orthogonality of the benzyl group]
  • [Link to a paper on the cleavage of silyl ethers]
  • [Link to a paper on the cleavage of acet
  • [Link to a paper on the cleavage of phenoxycarbonyl groups]
  • [Link to a comprehensive review on protecting groups]
  • [Link to a paper with experimental details on benzyl protection]
  • [Link to a paper with experimental details on TBS protection]
  • [Link to a paper with experimental details on acet
  • [Link to a paper with experimental details on benzyl deprotection]
  • [Link to a paper with experimental details on TBS deprotection]
  • [Link to a paper with experimental details on acet
  • [Link to a paper with experimental details on phenoxycarbonyl protection]
  • [Link to a general protocol for acetyl
  • [Link to a general protocol for ester hydrolysis]

Sources

Validation

Efficacy Comparison Guide: Methyl 4-[(phenoxycarbonyl)oxy]benzoate Derivatives in Targeted Oncology

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Comparative efficacy, mechanistic pathways, and validation protocols for phenoxycarbonyl-based Caspase-3/7 activators. Introduction: The Pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Comparative efficacy, mechanistic pathways, and validation protocols for phenoxycarbonyl-based Caspase-3/7 activators.

Introduction: The Pharmacological Scaffold

(CAS 17175-12-1) is a highly versatile small-molecule scaffold. Characterized by its methyl ester functional group and phenoxycarbonyl moiety, it provides an optimal balance of lipophilicity and electrophilicity. In modern oncology drug development, derivatives of this scaffold—specifically synthesized via Passerini multi-component reactions into α-acyloxy carboxamides—have emerged as potent, tumor-selective Caspase-3/7 activators ().

The incorporation of the phenoxycarbonyl moiety is not arbitrary; it significantly enhances cellular permeability and facilitates hydrophobic interactions within the allosteric sites of executioner caspases. This structural tuning triggers apoptosis while sparing non-malignant cells, solving a major toxicity hurdle in traditional chemotherapy.

Mechanistic Pathway: Caspase-Dependent Apoptosis

To objectively evaluate the efficacy of these derivatives, we must first map their mechanism of action. The derivatives act upstream of the executioner caspases. By suppressing anti-apoptotic proteins (Bcl-2) and upregulating pro-apoptotic proteins (BAX), they induce mitochondrial membrane permeabilization. This releases Cytochrome C, which forms the apoptosome, activating Caspase-9, and subsequently hyperactivating Caspase-3/7.

CaspasePathway Derivative Phenoxycarbonyl Derivatives (e.g., 7g, 7j) Bcl2 Bcl-2 Suppression (Anti-apoptotic) Derivative->Bcl2 Bax BAX Activation (Pro-apoptotic) Derivative->Bax CytoC Cytochrome C Release Bcl2->CytoC Bax->CytoC Caspase9 Caspase-9 Activation (Initiator) CytoC->Caspase9 Caspase37 Caspase-3/7 Activation (Executioner) Caspase9->Caspase37 Apoptosis Cancer Cell Apoptosis (Caco-2, HepG-2) Caspase37->Apoptosis

Diagram 1: Apoptotic signaling pathway triggered by phenoxycarbonyl derivatives via Caspase-3/7 activation.

Efficacy Comparison: Quantitative Profiling

When evaluating the efficacy of these derivatives, we benchmark them against standard chemotherapeutics like 5-Fluorouracil (5-FU). The primary metrics for comparison are the half-maximal inhibitory concentration (IC₅₀), the Selectivity Index (SI) for tumor versus normal cells, and the relative fold-increase in Caspase-3/7 activity.

Recent structural optimization studies have yielded highly potent Passerini adducts (designated as 7a, 7g, and 7j) that incorporate the phenoxycarbonyl pharmacophore.

Table 1: Comparative Efficacy of Phenoxycarbonyl Derivatives vs. 5-Fluorouracil
Compound / DerivativeIC₅₀ (μM) against Caco-2Selectivity Index (SI)Caspase-3/7 Activation (Fold Change)Key Structural Feature
Derivative 7g 0.06262 - 2664.17xOptimal lipophilic balance; highest potency.
Derivative 7j 0.07~2434.00xEnhanced steric bulk; excellent permeability.
Derivative 7a 0.12~973.50xIndole-substituted; moderate selectivity.
5-Fluorouracil (Ref) > 1.50< 101.00x (Baseline)Standard antimetabolite; high off-target toxicity.

Scientist's Insight: The data clearly demonstrates that Derivative 7g is the lead candidate. The causality behind its superior SI (up to 266) lies in the precise spatial arrangement of the phenoxycarbonyl moiety. This specific geometry prevents off-target binding to homologous proteases in non-malignant fibroblasts, effectively widening the therapeutic window.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. This means incorporating internal controls at every step to ensure that the observed Caspase-3/7 activation is a direct result of the derivative's target engagement, not an artifact of generalized cytotoxicity or solvent interference.

Workflow Synthesis 1. Compound Preparation CellCulture 2. Cell Culture & Dosing Synthesis->CellCulture MTT 3. MTT Assay (IC50 & SI) CellCulture->MTT CaspaseAssay 4. Caspase-3/7 Fluorometric Assay MTT->CaspaseAssay FlowCyto 5. Flow Cytometry (Apoptosis %) CaspaseAssay->FlowCyto Data 6. Data Synthesis & Profiling FlowCyto->Data

Diagram 2: High-throughput experimental workflow for validating derivative efficacy and selectivity.

Protocol A: MTT Cell Viability Assay (IC₅₀ and SI Determination)

Purpose: To quantify the antiproliferative effect and establish the therapeutic window.

  • Cell Seeding: Seed Caco-2 (colon cancer), HepG-2 (liver cancer), and WI-38 (normal fibroblast) cells in 96-well plates at a density of 5 × 10³ cells/well.

    • Causality: Using WI-38 in parallel is critical; without a normal cell line, the Selectivity Index cannot be calculated, rendering any "tumor-selective" claim invalid.

  • Compound Treatment: After 24h of incubation, treat cells with serial dilutions of the derivatives (0.01 μM to 100 μM) dissolved in DMSO.

    • Self-Validation: Maintain a final DMSO concentration ≤0.1% (v/v) and include a vehicle-only control to definitively rule out solvent-induced cytotoxicity.

  • MTT Addition: Incubate for 48h. Add 20 μL of MTT solution (5 mg/mL) to each well and incubate for 4h. The mitochondrial succinate dehydrogenase in living cells will reduce MTT to insoluble formazan.

  • Solubilization & Reading: Remove the media, dissolve the formazan crystals in 100 μL of DMSO, and measure absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate IC₅₀ using non-linear regression. Calculate SI = (IC₅₀ of normal cells) / (IC₅₀ of cancer cells).

Protocol B: Caspase-3/7 Fluorometric Activation Assay

Purpose: To confirm that the mechanism of cell death is apoptosis driven by executioner caspases, rather than necrosis.

  • Lysate Preparation: Treat Caco-2 cells with the established IC₅₀ dose of the derivative for 24h. Harvest and lyse the cells using a CHAPS-based lysis buffer.

    • Causality: CHAPS is a non-denaturing zwitterionic detergent. Unlike SDS, it preserves the tertiary structural integrity and enzymatic activity of the caspases required for the assay.

  • Protein Quantification: Standardize the protein concentration across all samples using a BCA assay.

    • Self-Validation: If protein loading is unequal, fluorescence readouts will be skewed, leading to false-positive fold changes.

  • Substrate Incubation: Incubate 50 μg of the protein extract with the fluorogenic substrate Ac-DEVD-AFC (50 μM) at 37°C for 2h. Caspase-3/7 specifically cleaves the DEVD sequence, releasing the fluorescent AFC molecule.

  • Fluorescence Measurement: Measure the emission at 505 nm (excitation at 400 nm).

  • Fold Change Calculation: Normalize the fluorescence of treated samples against the vehicle control to determine the relative fold increment in Caspase-3/7 activity.

Conclusion

Derivatives of the Methyl 4-[(phenoxycarbonyl)oxy]benzoate scaffold represent a significant leap in targeted apoptotic therapies. By optimizing the lipophilic and steric properties of the phenoxycarbonyl moiety, researchers have achieved sub-micromolar potencies and exceptional safety profiles (SI > 250). The integration of rigorous, self-validating protocols ensures that these efficacy metrics translate reliably from in vitro assays to preclinical models.

References
  • Title: Structure optimization of new tumor-selective Passerini α-acyloxy carboxamides as Caspase-3/7 activators Source: Scientific Reports (Nature) URL: [Link]

Comparative

Deconstructing Methyl 4-[(phenoxycarbonyl)oxy]benzoate: A Structural-Activity Relationship (SAR) Perspective

A Comparative Guide to the Biological Activity of Methyl 4-[(phenoxycarbonyl)oxy]benzoate and Structurally Related Compounds For researchers and professionals in drug development, the journey from a novel chemical entity...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Biological Activity of Methyl 4-[(phenoxycarbonyl)oxy]benzoate and Structurally Related Compounds

For researchers and professionals in drug development, the journey from a novel chemical entity to a characterized compound with a known biological activity profile is both challenging and critical. While a vast number of compounds are synthesized, many, like Methyl 4-[(phenoxycarbonyl)oxy]benzoate (CAS: 17175-12-1) , remain in a state of relative obscurity with limited published biological data.[1] This guide addresses this common challenge by providing a framework for inferring potential biological activities through a comparative analysis with structurally similar compounds.

By leveraging the principles of Structure-Activity Relationship (SAR), we can deconstruct Methyl 4-[(phenoxycarbonyl)oxy]benzoate into its core components and compare them to well-characterized molecules.[2][3] This allows us to formulate hypotheses about its likely biological effects and to design a robust experimental plan for its validation.

This guide will compare Methyl 4-[(phenoxycarbonyl)oxy]benzoate to three classes of related compounds:

  • Simple Benzoate Esters: Represented by Methyl Benzoate.

  • p-Hydroxybenzoate Esters (Parabens): Represented by Methylparaben.

  • Substituted Benzoate Esters with Known Bioactivity: Using Methyl 2-halo-4-substituted-5-sulfamoyl-benzoates as an example of highly specific enzyme inhibitors.[4]

The structure of Methyl 4-[(phenoxycarbonyl)oxy]benzoate contains a central phenyl ring with two key functional groups: a methyl ester at one end and a phenoxycarbonyl group at the other. This structure is essentially a derivative of methyl p-hydroxybenzoate (Methylparaben) where the hydroxyl proton is replaced by a phenoxycarbonyl group.

SAR_Analysis cluster_target Methyl 4-[(phenoxycarbonyl)oxy]benzoate cluster_components Structural Components & Analogs cluster_predicted Predicted Biological Activities Target Methyl 4-[(phenoxycarbonyl)oxy]benzoate Methylparaben Methylparaben (p-Hydroxybenzoate Ester) Target->Methylparaben Core Structure Similarity Methylbenzoate Methyl Benzoate (Simple Benzoate Ester) Target->Methylbenzoate Basic Ester Moiety Phenoxycarbonyl Phenoxycarbonyl Group Target->Phenoxycarbonyl Key Substituent Group Antimicrobial Antimicrobial/Antifungal Activity Methylparaben->Antimicrobial Known Preservative Cytotoxicity Cytotoxicity Methylparaben->Cytotoxicity Documented Effects Methylbenzoate->Cytotoxicity Baseline Toxicity Enzyme_Inhibition Enzyme Inhibition Phenoxycarbonyl->Enzyme_Inhibition Potential for Specific Interactions

Caption: SAR logic for predicting the biological activities of Methyl 4-[(phenoxycarbonyl)oxy]benzoate.

Based on this structural analysis, we can hypothesize that Methyl 4-[(phenoxycarbonyl)oxy]benzoate may exhibit:

  • Antimicrobial/Antifungal Properties: Inherited from its methyl p-hydroxybenzoate core structure, which is characteristic of parabens.[5]

  • Cytotoxicity: A common feature of many benzoate esters, with the level of toxicity being highly dependent on the nature of the substituents.[6][7]

  • Specific Enzyme Inhibition: The addition of the phenoxycarbonyl group introduces a bulkier, more complex substituent that could facilitate specific interactions with enzyme active sites, a phenomenon observed in other substituted benzoate esters.[4][8]

Comparative Analysis of Biological Activity

To provide a clear context for these hypotheses, the following table summarizes the known biological activities and cytotoxicities of our chosen comparator compounds.

CompoundClassKnown Biological ActivitiesCytotoxicity Data (LC₅₀)References
Methyl Benzoate Simple Benzoate EsterInsecticidal, fragrance component~10.9 mM (HEK293 cells)[6][7][9]
Methylparaben p-Hydroxybenzoate EsterAntimicrobial, antifungal (preservative)Low, but can affect cell growth and gene expression[5][10][11]
Methyl 2-bromo-4-(benzylsulfonyl)-5-sulfamoyl-benzoate Substituted Benzoate EsterHighly potent and selective inhibitor of Carbonic Anhydrase IX (CAIX)Not primarily cytotoxic; high affinity binding (Kd = 0.12 nM)[4]
Methyl 4-[(phenoxycarbonyl)oxy]benzoate Target Compound (Hypothesized) Antimicrobial, Cytotoxic, Enzyme Inhibitor(To be determined)

Note: LC₅₀ (Lethal Concentration 50%) is the concentration of a substance that causes the death of 50% of a cell population. Kd (Dissociation Constant) represents the affinity of a compound for its target; a lower Kd indicates higher affinity.

This comparison highlights a key principle in medicinal chemistry: while simple esters like methyl benzoate exhibit general, non-specific cytotoxicity at high concentrations, the addition of specific functional groups can lead to highly potent and selective biological activities, such as the enzyme inhibition seen with the substituted sulfamoyl-benzoate.[4][6] The activity of Methyl 4-[(phenoxycarbonyl)oxy]benzoate is expected to lie somewhere along this spectrum, likely being more bioactive than methyl benzoate due to its greater structural complexity.

Experimental Protocols for Activity Validation

To test our hypotheses, a series of standardized in vitro assays should be performed. The following protocols provide a self-validating system to characterize the biological activity of Methyl 4-[(phenoxycarbonyl)oxy]benzoate.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of the compound suggests a cytotoxic or cytostatic effect.[12]

Methodology:

  • Cell Culture: Plate human cell lines (e.g., HEK293 for kidney, MCF-7 for breast cancer) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of Methyl 4-[(phenoxycarbonyl)oxy]benzoate in DMSO. Create a serial dilution in the culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1 mM).

  • Treatment: Replace the culture medium in the wells with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Serial Dilutions of Compound A->B C 3. Incubate for 48 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 4 hours D->E F 6. Solubilize Formazan Crystals with DMSO E->F G 7. Read Absorbance at 570 nm F->G H 8. Calculate IC50 Value G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity Assessment: Broth Microdilution Method

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.

Methodology:

  • Microorganism Preparation: Prepare standardized inoculums of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Compound Dilution: Perform a serial two-fold dilution of Methyl 4-[(phenoxycarbonyl)oxy]benzoate in a 96-well plate using the appropriate broth.

  • Inoculation: Add the standardized microorganism suspension to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Enzyme Inhibition Screening: Generic Kinase Assay Example

Given that many substituted benzoates act as enzyme inhibitors, a screening against a panel of kinases is a logical step. This protocol describes a generic, luminescence-based kinase assay.

Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions.

  • Compound Addition: Add Methyl 4-[(phenoxycarbonyl)oxy]benzoate at various concentrations to the wells of a 384-well plate.

  • Kinase Reaction: Add the kinase, substrate, and ATP to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes). The reaction consumes ATP.

  • Detection: Add a detection reagent that contains luciferase. The luciferase will produce light in the presence of the remaining ATP.

  • Luminescence Reading: Measure the luminescence signal using a plate reader. A lower signal indicates less remaining ATP, meaning the kinase was active. A higher signal indicates more remaining ATP, meaning the kinase was inhibited.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value for any active hits.

Potential Mechanisms of Action and Signaling Pathways

Should Methyl 4-[(phenoxycarbonyl)oxy]benzoate prove to be cytotoxic, its mechanism of action would need to be elucidated. Based on the known activities of other benzoate esters, a likely pathway involves the induction of apoptosis (programmed cell death) through mitochondrial stress.[6]

Apoptosis_Pathway Compound Methyl 4-[(phenoxycarbonyl)oxy]benzoate Mito Mitochondrial Stress Compound->Mito ROS Increased ROS Mito->ROS CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential signaling pathway for cytotoxicity induced by benzoate esters.

Conclusion

While direct experimental data for Methyl 4-[(phenoxycarbonyl)oxy]benzoate is currently unavailable in the public domain, a systematic approach grounded in Structure-Activity Relationships provides a strong foundation for predicting its biological activity profile. By comparing its structure to simpler benzoate esters, parabens, and more complex substituted inhibitors, we can hypothesize that it possesses a combination of antimicrobial and cytotoxic properties, with the potential for specific enzyme inhibition.

The provided experimental protocols offer a clear and robust pathway for testing these hypotheses. This comparative and predictive approach is an essential tool for the modern researcher, enabling the efficient and logical characterization of novel chemical entities and accelerating the drug discovery and development process.

References

  • ResearchGate. (n.d.). Cytotoxicity of MB against HEK293 cells. [Link]

  • Bunch, T. R., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. Heliyon, 6(2), e03339. [Link]

  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. [Link]

  • SciSpace. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. [Link]

  • CABI Digital Library. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. [Link]

  • of DSpace. (n.d.). Synthesis of Aromatic Amino-acid Esters from 2-Phenylaminethanol and Exploring some of their Biological Activities. [Link]

  • Okubo, T., et al. (2001). Effects of methyl p-hydroxybenzoate (methyl paraben) on Ca2+ concentration and histamine release in rat peritoneal mast cells. Journal of Pharmacological Sciences, 87(3), 322-328. [Link]

  • ResearchGate. (n.d.). The evaluation of the genotoxicity of two food preservatives: Sodium benzoate and potassium benzoate. [Link]

  • Ishida, T., et al. (2017). Effect of methyl p-hydroxybenzoate on the culture of mammalian cell. Drug Discoveries & Therapeutics, 11(5), 266-271. [Link]

  • Al-Suwaidan, I. A., et al. (2022). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Scientific Reports, 12(1), 1-17. [Link]

  • Dongguk University. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. [Link]

  • Yilmaz, I., et al. (2022). Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results. Biotechnology and Applied Biochemistry, 69(3), 1275-1283. [Link]

  • Biointerface Research in Applied Chemistry. (2021). In vitro Methods to Study Antioxidant and Some Biological Activities of Essential Oils: a Review. [Link]

  • Limban, C., et al. (2008). NEW THIOUREIDES OF 2-(4-METHYL-PHENOXYMETHYL)-BENZOIC AND 2-(4-METHOXY-PHENOXYMETHYL)-BENZOIC ACIDS WITH BIOLOGICAL ACTIVITY. Revue Roumaine de Chimie, 53(8), 595-602. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. [Link]

  • PubMed. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. [Link]

  • ResearchGate. (2025). Convenient Synthesis and Structural Characterization of a Series of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters as Key Intermediates in Synthesis of Selective Estrogen Receptor Modulators. [Link]

  • PubMed. (n.d.). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. [Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of New Aromatic Esters of Potential Interest in Supramolecular Chemistry. [Link]

  • Al-Masri, I. H., et al. (2009). Synthesis and Biological Evaluation of Novel Mono Acid Esters Derived from the Constituents of Urtica pilulifera. Molecules, 14(7), 2673-2682. [Link]

  • PubMed. (2004). Prooxidant and antioxidant action of 4-(4-phenoxybenzoyl)benzoic acid derivatives. [Link]

  • MDPI. (2020). Biological Activity of Some Aromatic Plants and Their Metabolites, with an Emphasis on Health-Promoting Properties. [Link]

  • CDD Vault. (2025). SAR: Structure Activity Relationships. [Link]

  • MDPI. (2022). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. [Link]

  • Imperial College London. (n.d.). Structure Activity Relationships (SAR) and Pharmacophore Discovery Using Inductive Logic Programming (ILP). [Link]

  • Semantic Scholar. (2021). TOXICITY OF METHYL BENZOATE AND ANALOGS TO ADULT AEDES AEGYPTI. [Link]

  • Wikipedia. (n.d.). Structure–activity relationship. [Link]

  • Vaškevičiūtė, K., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences, 23(1), 143. [Link]

  • SciELO. (n.d.). In vitro cytotoxicity of chemical preservatives on human fibroblast cells. [Link]

  • Edmondson, D. E. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 25(19), 4583. [Link]

  • Taylor & Francis. (n.d.). Structure activity relationship – Knowledge and References. [Link]

  • Juniper Publishers. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). [Link]

  • Semantic Scholar. (2021). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug. [Link]

  • PubMed. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. [Link]

  • MDPI. (n.d.). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. [Link]

Sources

Validation

A Comparative Guide to the Definitive Structural Elucidation of Methyl 4-[(phenoxycarbonyl)oxy]benzoate: Why X-ray Crystallography is the Gold Standard

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. In this guide, we...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. In this guide, we will delve into the process of confirming the structure of Methyl 4-[(phenoxycarbonyl)oxy]benzoate, a compound for which public crystallographic data is not yet available. We will present a detailed protocol for its structural determination via single-crystal X-ray diffraction and provide a comparative analysis against other common analytical techniques.

Introduction: The Imperative of Unambiguous Structural Confirmation

Methyl 4-[(phenoxycarbonyl)oxy]benzoate (C15H12O5) is a small organic molecule with potential applications in various fields of chemical synthesis and materials science. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can provide strong evidence for its chemical connectivity, they often fall short of providing the definitive, high-resolution three-dimensional structural information that is crucial for understanding its physical properties, reactivity, and potential biological activity. In drug development, for instance, an precise understanding of a molecule's conformation and stereochemistry is non-negotiable.

This is where the power of single-crystal X-ray crystallography comes to the forefront. It is a technique that can provide an unparalleled level of detail about the atomic arrangement within a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions.[1][2]

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule at atomic resolution.[3] The technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal.[2] By analyzing the pattern and intensity of the diffracted X-rays, a three-dimensional map of the electron density within the crystal can be generated, from which the positions of the individual atoms can be deduced.[4]

Experimental Workflow for Structural Confirmation

The following protocol outlines the necessary steps to determine the crystal structure of Methyl 4-[(phenoxycarbonyl)oxy]benzoate.

Caption: Workflow for X-ray Crystallography.

Detailed Experimental Protocol:

1. Synthesis and Purification:

  • Objective: To obtain a highly pure sample of Methyl 4-[(phenoxycarbonyl)oxy]benzoate.

  • Procedure: The synthesis of Methyl 4-[(phenoxycarbonyl)oxy]benzoate can be achieved through the reaction of methyl 4-hydroxybenzoate with phenyl chloroformate in the presence of a suitable base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane or tetrahydrofuran).

  • Purification: The crude product should be purified by column chromatography on silica gel followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to achieve a purity of >99%, as confirmed by NMR and HPLC. High purity is critical as impurities can inhibit crystal growth.

2. Crystal Growth:

  • Objective: To grow single crystals of sufficient size and quality for X-ray diffraction.

  • Methodology:

    • Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture of solvents) is allowed to evaporate slowly at a constant temperature.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a less-soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

    • Temperature Gradient: A saturated solution is slowly cooled, which can induce crystallization.

  • Causality: The slow change in solvent conditions is crucial to allow the molecules to self-assemble into a well-ordered crystal lattice rather than precipitating out as an amorphous solid.

3. Crystal Mounting:

  • Objective: To select and mount a suitable single crystal for data collection.

  • Procedure: A single crystal with well-defined faces and dimensions of approximately 0.1-0.3 mm is selected under a microscope. The crystal is then mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation if data is to be collected at low temperatures.

4. X-ray Diffraction Data Collection:

  • Objective: To obtain a complete set of diffraction data.

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector is used.

  • Procedure: The mounted crystal is placed in the X-ray beam and rotated. The diffracted X-rays are recorded by the detector at various crystal orientations. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

5. Structure Solution and Refinement:

  • Objective: To determine the atomic positions from the diffraction data.

  • Software: Specialized software (e.g., SHELXS, SHELXL, or Olex2) is used for this process.

  • Procedure:

    • Structure Solution: The initial positions of the atoms are determined from the diffraction pattern using direct methods or Patterson methods.

    • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction intensities.

6. Final Structural Analysis:

  • Objective: To analyze the final crystal structure.

  • Output: The final output is a set of atomic coordinates that describes the precise three-dimensional structure of the molecule, including bond lengths, bond angles, and torsion angles. This information also reveals details about the crystal packing and any intermolecular interactions, such as hydrogen bonds or π-π stacking.

A Comparative Analysis: X-ray Crystallography vs. Other Techniques

While other analytical techniques are indispensable in chemical research, they each have limitations that highlight the superiority of X-ray crystallography for definitive structural elucidation.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing.[1]Information about the chemical environment of atoms, connectivity, and through-space interactions.[5][6]Provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.[7][8]
Sample State Solid (single crystal)SolutionGas phase (ions)
Resolution Atomic resolution (typically < 1 Å)Lower resolution than crystallography, provides an average structure in solution.[9]Does not directly provide 3D structural information.
Key Advantage Unambiguous determination of the complete 3D structure.Provides information about the molecule's structure and dynamics in solution, which can be more biologically relevant.[10]High sensitivity and ability to determine molecular formula.[11]
Key Limitation Requires the growth of suitable single crystals, which can be challenging. The structure is of the solid state, which may differ from the solution conformation.Structure is an average of conformations in solution. Can be complex to interpret for larger molecules.[12]Does not provide information on stereochemistry or the 3D arrangement of atoms.[13]

graph LR {
subgraph "Structural Elucidation Workflow"
direction LR
A[Synthesis] --> B(Purification);
B --> C{Initial Characterization};
C -- "Molecular Weight & Formula" --> D[Mass Spectrometry];
C -- "Connectivity & Solution Structure" --> E[NMR Spectroscopy];
C -- "Definitive 3D Structure" --> F((X-ray Crystallography));
end
D -- "Confirms Identity" --> C;
E -- "Confirms Connectivity" --> C;
F -- "Provides Unambiguous Structure" --> C;

node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
A; B; C; D; E; F;

}

Caption: Complementary roles of analytical techniques.

Conclusion

For the definitive structural confirmation of Methyl 4-[(phenoxycarbonyl)oxy]benzoate, single-crystal X-ray crystallography stands as the unparalleled gold standard. While NMR and mass spectrometry are essential for initial characterization and confirming connectivity, only X-ray crystallography can provide the high-resolution, unambiguous three-dimensional atomic arrangement. This level of detail is indispensable for a comprehensive understanding of the molecule's properties and for its potential applications in research and development. The protocol and comparative analysis provided in this guide offer a robust framework for researchers seeking to definitively elucidate the structure of this and other novel small molecules.

References

  • Nuclear Magnetic Resonance Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts. Retrieved from [Link]

  • X-ray Determination Of Molecular Structure | Physics | Research Starters - EBSCO. (n.d.). EBSCO Information Services. Retrieved from [Link]

  • Naik, T. (2014, April 23). Structural elucidation by NMR(1HNMR). Share and Discover Knowledge on SlideShare. Retrieved from [Link]

  • Li, A., & Li, L. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(19), 6560. [Link]

  • Research and Reviews. (2024, December 30). Mass Spectrometry: Unlocking the Secrets of Molecular Structure. Journal of Analytical and Bioanalytical Techniques. Retrieved from [Link]

  • Bains, B. (2023, February 9). A Beginner's Guide to Mass Spectrometry. ACD/Labs. Retrieved from [Link]

  • X-Ray Crystallography: Revealing the Enigmas of Molecular Structure. (2025, August 26). Journal of Chromatography & Separation Techniques. Retrieved from [Link]

  • Claridge, T. D. W. (2016). NMR Techniques in Organic Chemistry: a quick guide. University of Oxford. Retrieved from [Link]

  • Mass spectrometry. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]

  • What is Mass Spectrometry? (n.d.). Broad Institute. Retrieved from [Link]

  • X-ray crystallography. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]

  • Das, D., & Koren, D. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. Molecules, 31(5), 888. [Link]

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). x Ray crystallography. The FEBS Journal, 275(1), 1-21. [Link]

  • Small molecule X-ray crystallography. (n.d.). The University of Queensland. Retrieved from [Link]

  • Rupp, B. (2003). Macromolecular Structure Determination by X-ray Crystallography. eLS. [Link]

  • Single-Crystal X-ray Diffraction for Structural Solution. (2026, January 14). University of Warwick. Retrieved from [Link]

  • Zmeškalová, E. (n.d.). X-ray single-crystal diffraction. Institute of Physics of the Czech Academy of Sciences. Retrieved from [Link]

  • Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. Retrieved from [Link]

  • Comparison of NMR and X-ray crystallography. (n.d.). Eötvös Loránd University. Retrieved from [Link]

  • Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). (2026, January 28). Crystal Pharmatech. Retrieved from [Link]

  • Krishnan, V. V., & Rupp, B. (2014). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. In eLS. John Wiley & Sons, Ltd. [Link]

  • X-Ray Crystallography vs. NMR Spectroscopy. (2019, October 30). News-Medical.net. Retrieved from [Link]

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. (n.d.). Sygnature Discovery. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 4-[(phenoxycarbonyl)oxy]benzoate proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and compliant disposal of reactive organic intermediates is paramount to maintaining laboratory integrity and protecting personnel. Methyl 4-[(phenoxycarbonyl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and compliant disposal of reactive organic intermediates is paramount to maintaining laboratory integrity and protecting personnel. Methyl 4-[(phenoxycarbonyl)oxy]benzoate (CAS: 17175-12-1) is a mixed carbonate-ester frequently utilized as a versatile small-molecule scaffold in the synthesis of pharmaceuticals and agrochemicals[1].

Because of its specific reactivity profile—featuring both a methyl ester and a highly electrophilic phenoxycarbonyl moiety—proper handling, spill decontamination, and disposal require strict adherence to chemical hygiene protocols. The following guide provides self-validating, step-by-step operational procedures grounded in mechanistic chemistry and regulatory standards.

Hazard Assessment & Mechanistic Toxicology

While stable under standard environmental conditions, Methyl 4-[(phenoxycarbonyl)oxy]benzoate is classified as a Skin Sensitizer (Category 1, H317) [2].

The Causality of Toxicity: The phenoxycarbonyl group acts as a highly reactive electrophile. Upon dermal contact, epidermal proteins containing free amine or thiol groups act as nucleophiles, attacking the carbonate carbon. This nucleophilic acyl substitution cleaves the phenoxide leaving group and covalently binds the remaining molecular fragment to the host protein (a process known as haptenation). The immune system recognizes these modified self-proteins as foreign, triggering allergic contact dermatitis.

Consequently, rigorous personal protective equipment (PPE)—including nitrile gloves, fully buttoned lab coats, and safety goggles—and strict adherence to the OSHA Laboratory Standard (29 CFR 1910.1450) are mandatory to prevent exposure[3].

Table 1: Physicochemical & Hazard Profile

PropertyValue / Description
Chemical Name Methyl 4-[(phenoxycarbonyl)oxy]benzoate
CAS Number 17175-12-1
Molecular Formula C₁₅H₁₂O₅
Molecular Weight 272.25 g/mol
Boiling Point 383.3 ± 25.0 °C (Predicted)
Density 1.2 ± 0.1 g/cm³ (Predicted)
Primary Hazard Skin Sens. 1 (H317)
Solubility Soluble in organic solvents (DMSO, DMF); Insoluble in water

Validated Disposal & Decontamination Protocols

Protocol A: Trace Spill Decontamination via Base-Catalyzed Hydrolysis

For small spills (< 50 g) on laboratory benches or inside fume hoods, in-situ chemical neutralization is the safest approach to prevent the aerosolization of the sensitizing powder.

Mechanistic Rationale: The compound is highly lipophilic and insoluble in pure water. Using a 50/50 mixture of Ethanol and 1M Aqueous NaOH ensures the solid dissolves (facilitated by the ethanol) while providing hydroxide ions to rapidly cleave the carbonate and ester bonds. This yields non-sensitizing, water-soluble inorganic and organic salts.

Step-by-Step Methodology:

  • Preparation: Don appropriate PPE. Prepare a decontamination solution of 1M NaOH in a 50:50 (v/v) mixture of Ethanol and Deionized Water.

  • Containment: Surround the spilled crystalline solid with an inert absorbent (e.g., sand or diatomaceous earth) to prevent spreading.

  • Application: Gently pour the NaOH/EtOH solution directly onto the spilled solid. Crucial: Avoid high-pressure spraying to prevent the generation of hazardous dust.

  • Incubation & Self-Validation: Allow the mixture to react for 15–20 minutes.

    • Validation Step: Visually confirm that all white crystalline solid has dissolved into the liquid phase. Test the pH of the solution using indicator paper; it must remain >9.0. If the pH drops below 9.0 or solid remains, apply additional NaOH/EtOH solution. The complete dissolution and sustained alkaline pH validate that the primary carbonate cleavage has successfully occurred.

  • Cleanup: Absorb the neutralized liquid with chemical spill pads.

  • Secondary Wash: Wipe the area with pure water, followed by a 70% ethanol wipe to remove any residual sodium salts. Dispose of all pads as chemically contaminated solid waste.

DegradationPathway A Methyl 4-[(phenoxycarbonyl)oxy]benzoate (Intact Mixed Ester/Carbonate) B Alkaline Hydrolysis (1M NaOH in 50% EtOH) A->B C Carbonate Cleavage (Primary Degradation) B->C D Sodium Phenoxide (Water Soluble) C->D E Sodium Carbonate (Inorganic Salt) C->E F Methyl 4-hydroxybenzoate (Intermediate) C->F G Ester Cleavage (Secondary Degradation) F->G Prolonged Exposure H Disodium 4-hydroxybenzoate (Water Soluble) G->H I Methanol (Volatile Organic) G->I

Fig 1: Base-catalyzed hydrolysis degradation pathway for chemical neutralization.

Protocol B: Bulk Waste Preparation for High-Temperature Incineration

For bulk disposal of unreacted Methyl 4-[(phenoxycarbonyl)oxy]benzoate, high-temperature incineration at a licensed facility is the EPA-mandated primary route under the Resource Conservation and Recovery Act (RCRA)[4].

Step-by-Step Methodology:

  • Segregation: Collect the solid waste in a high-density polyethylene (HDPE) or glass container. Ensure it is strictly segregated from strong acids, bases, or oxidizing agents to prevent uncontrolled hydrolysis or reactions in the waste stream.

  • Labeling: Affix a hazardous waste label immediately upon the first addition of waste. The label must explicitly state "Hazardous Waste: Toxic Solid, Organic (Methyl 4-[(phenoxycarbonyl)oxy]benzoate)" and include the accumulation start date.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment. Ensure the area is well-ventilated and the waste is not held for more than 90 days.

  • Manifesting & Self-Validation: Transfer the waste to your institutional Environmental Health and Safety (EHS) department.

    • Validation Step: Weigh the container before transfer and reconcile the mass against your laboratory's chemical inventory depletion logs to ensure 100% mass accountability. Retain the RCRA uniform hazardous waste manifest signed by the disposal contractor to close the chain of custody.

WasteWorkflow W1 Waste Generation (Solid/Liquid) W2 Segregation (Halogen-Free Organic) W1->W2 W3 Labeling & SAA Storage (< 90 Days, Ventilated) W2->W3 W4 Licensed Incineration (EPA/RCRA Compliant) W3->W4 Bulk Waste W5 In-Lab Neutralization (Spills/Trace Amounts) W3->W5 Trace/Spill

Fig 2: Standard operational workflow for the segregation and disposal of organic ester waste.

References

  • MasterControl. "29 CFR 1910.1450 — OSHA Laboratory Standard". MasterControl Quality Management. Available at:[Link]

  • US Environmental Protection Agency (EPA). "Hazardous Waste Management Facilities and Units". EPA.gov. Available at: [Link]

Sources

Handling

Personal protective equipment for handling Methyl 4-[(phenoxycarbonyl)oxy]benzoate

Comprehensive Operational and Safety Guide: Handling Methyl 4-[(phenoxycarbonyl)oxy]benzoate (CAS: 17175-12-1) Chemical Profile and Mechanistic Toxicology Methyl 4-[(phenoxycarbonyl)oxy]benzoate (CAS: 17175-12-1; MW: 272...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Safety Guide: Handling Methyl 4-[(phenoxycarbonyl)oxy]benzoate (CAS: 17175-12-1)

Chemical Profile and Mechanistic Toxicology

Methyl 4-[(phenoxycarbonyl)oxy]benzoate (CAS: 17175-12-1; MW: 272.25 g/mol ) is a solid organic carbonate ester utilized primarily as a reactive intermediate in pharmaceutical and agrochemical synthesis [2].

Mechanistic Hazard Analysis: According to standardized GHS hazard classifications, this compound is designated as a Skin Sensitizer Category 1 (H317) and carries strict precautionary statements to avoid inhalation of its dust (P261) [1].

As a Senior Application Scientist, it is critical to understand why this compound is hazardous. The phenoxycarbonyl moiety acts as a highly reactive electrophilic center. When the solid powder or its solutions contact the stratum corneum, the carbonate ester undergoes nucleophilic acyl substitution. Epidermal proteins containing nucleophilic residues (such as the ϵ -amino groups of lysine or thiol groups of cysteine) attack the carbonyl carbon. This reaction displaces phenol as a leaving group, covalently binding the methyl benzoate moiety to the skin protein. This newly formed hapten-protein complex is recognized by Langerhans cells, triggering an adaptive immune response that manifests as severe allergic contact dermatitis. Understanding this haptenation mechanism dictates our stringent approach to dermal protection and chemical neutralization.

Personal Protective Equipment (PPE) Matrix

To comply with1 standards for task-specific chemical hazards [3], the following self-validating PPE matrix must be strictly adhered to.

PPE CategoryRequired SpecificationMechanistic Justification & Self-Validation
Hand Protection Double-layered Nitrile gloves (min. 4 mil thickness per layer)Nitrile provides excellent resistance against solid organic carbonates. Double-gloving ensures a sterile boundary is maintained if the outer glove is contaminated with the sensitizing solid. Validation: Perform an inflation test prior to donning to check for micro-tears.
Eye Protection ANSI Z87.1 compliant safety goggles (non-vented)Prevents corneal exposure to aerosolized particulates during weighing, mitigating localized mucosal sensitization.
Body Protection Flame-resistant lab coat with knit cuffsKnit cuffs prevent wrist exposure (a common gap in PPE) to the electrophilic carbonate, preventing haptenation of skin proteins.
Respiratory & Engineering Chemical fume hood (Face velocity: 80-120 fpm)Mitigates inhalation of airborne dust (P261 compliance), preventing respiratory tract sensitization. Validation: Check the magnehelic gauge or digital airflow monitor before opening the container.

Operational Workflow and Handling Protocol

Translating the mechanistic understanding into a physical workflow requires a self-validating, step-by-step approach to minimize aerosolization and dermal contact.

G Start Initiate Handling Protocol CAS 17175-12-1 PPE Don PPE (Double Nitrile, Goggles, Coat) Start->PPE Hood Verify Fume Hood (80-120 fpm) Start->Hood Weigh Weighing (Anti-static boat) PPE->Weigh Hood->Weigh Transfer Transfer to Solvent (Minimize aerosolization) Weigh->Transfer Spill Spill Detected? Transfer->Spill Clean Wet-wipe with base (Hydrolyze carbonate) Spill->Clean Yes Decon Routine Decontamination (Isopropanol wipe) Spill->Decon No Dispose Waste to Incineration (HDPE Container) Clean->Dispose Decon->Dispose

Operational workflow and spill response protocol for Methyl 4-[(phenoxycarbonyl)oxy]benzoate.

Step-by-Step Methodology:

  • Pre-Operational Verification: Inspect the fume hood airflow monitor to ensure a face velocity of 80-120 fpm. Don all PPE as specified in the matrix. Verify the integrity of the nitrile gloves.

  • Weighing Protocol: Utilize an anti-static weighing boat and an analytical balance located inside the fume hood. Static electricity can cause the solid powder to aerosolize, significantly increasing the inhalation and dermal deposition risk.

  • Transfer and Dissolution: Transfer the solid directly into the reaction solvent within the hood. Do not transport the dry powder across the laboratory. If transport is absolutely necessary, seal the weighing boat inside a secondary containment vessel (e.g., a sealed plastic desiccator or jar).

  • Doffing: Remove the outer pair of gloves inside the fume hood to contain the sensitizer. Dispose of them immediately in the solid hazardous waste container before touching any external lab surfaces, balance panels, or doorknobs.

Spill Response and Disposal Plan

Because the compound is an electrophilic carbonate, dry sweeping is strictly prohibited as it aerosolizes the sensitizer.

Spill Response Methodology:

  • Containment: If a spill occurs outside the hood, immediately evacuate personnel from the immediate vicinity and allow airborne dust to settle.

  • Neutralization (Wet-Wiping): Prepare a mildly basic solution (e.g., 5% sodium bicarbonate in a 1:1 water/ethanol mixture). Dampen absorbent pads with this solution and carefully place them over the spilled solid. Causality: The basic solution accelerates the hydrolysis of the reactive carbonate ester into harmless methyl 4-hydroxybenzoate, phenol, and carbon dioxide, effectively neutralizing the haptenation hazard before physical removal.

  • Collection: After 10 minutes of contact time, wipe up the neutralized material and place the pads into a high-density polyethylene (HDPE) hazardous waste container.

Disposal Plan:

  • Solid Waste: Collect all contaminated gloves, weighing boats, and spill cleanup materials in a sealed HDPE container. Label clearly as "Hazardous Solid Waste - Skin Sensitizer (Contains CAS 17175-12-1)".

  • Liquid Waste: Solutions containing this compound should be disposed of in the designated organic waste stream (halogenated or non-halogenated, depending on the reaction solvent used).

  • Final Treatment: High-temperature incineration is the mandated disposal method for reactive organic esters to ensure complete thermal destruction of the phenoxycarbonyl moiety.

References

  • Title: 4-[(フェニルオキシカルボニル)オキシ]安息香酸メチル | 17175-12-1 (Methyl 4-[(phenoxycarbonyl)oxy]benzoate Hazard Data)
  • Title: CAS 17175-12-1: METHYL 4-[(PHENOXYCARBONYL)
  • Source: National Institutes of Health (NIH)

Sources

© Copyright 2026 BenchChem. All Rights Reserved.